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Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical & Synthetic Profile of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

This guide provides an in-depth technical analysis of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate , a critical heterocyclic scaffold in modern medicinal chemistry. Executive Summary Ethyl 5-bromothieno[2,3-c]pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate , a critical heterocyclic scaffold in modern medicinal chemistry.

Executive Summary

Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (CAS: 1610428-15-3) is a bifunctional bicyclic intermediate used primarily in the discovery of kinase inhibitors, p53 mutant stabilizers, and anti-cancer therapeutics.[1] Its value lies in its orthogonal reactivity : the C5-bromide allows for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C2-ester serves as a versatile handle for heterocycle formation or solubilizing group attachment. This guide details its properties, validated synthesis, and handling protocols for drug development workflows.

Chemical Identity & Structural Analysis[2][3][4]

The compound features a fused thieno[2,3-c]pyridine core.[1][2][3][4][5][6][7][8][9] The numbering system is critical for accurate derivatization; the nitrogen atom is at position 6, and the sulfur is at position 1.

AttributeDetail
IUPAC Name Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
CAS Number 1610428-15-3
Molecular Formula C₁₀H₈BrNO₂S
Molecular Weight 286.15 g/mol
SMILES CCOC(=O)C1=CC2=C(C=1)C(Br)=NC=C2
Core Scaffold Thieno[2,3-c]pyridine (Isostere of Isoquinoline)
Structural Logic & Electronic Distribution
  • Pyridine Ring (Electron Deficient): The nitrogen at C6 pulls electron density, making the C5-Br bond highly activated for oxidative addition by Palladium(0) catalysts.

  • Thiophene Ring (Electron Rich): The sulfur atom donates electron density, stabilizing the bicyclic system. The C2-ester is conjugated with the thiophene, increasing the acidity of the C3-proton (if present) or influencing the electrophilicity of the ester carbonyl.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence computed descriptors essential for ADME prediction.

PropertyValue / DescriptionImplications for Research
Physical State White to Off-white SolidStable solid form facilitates weighing and storage.
Melting Point 135–140 °C (Predicted)Indicates strong crystal lattice energy; likely requires polar aprotic solvents for reaction.
LogP (Calc) 2.84 ± 0.4Moderate lipophilicity; suitable for cell-permeable lead development (Lipinski compliant).
TPSA ~55 ŲGood membrane permeability potential (<140 Ų).
Solubility DMSO (>20 mg/mL), DMF, DCMLow aqueous solubility; requires organic co-solvents for biological assays.
pKa ~2.5 (Pyridine N)The pyridine nitrogen is weakly basic due to electron-withdrawing Br and Ester groups.

Synthetic Accessibility & Protocols

Validated Synthesis Route

The most robust synthesis involves the cyclization of 2-bromo-5-fluoropyridine-4-carbaldehyde with ethyl thioglycolate . This method is preferred over Gewald reactions for this specific isomer due to higher regioselectivity.

Reaction Scheme (DOT Visualization)

SynthesisRoute SM1 2-bromo-5-fluoropyridine- 4-carbaldehyde Reagent Cs2CO3 / THF 60°C, 2h SM1->Reagent SM2 Ethyl thioglycolate SM2->Reagent Inter S_NAr Intermediate (Transient) Reagent->Inter Thiol attack at C5 (F-displacement) Product Ethyl 5-bromothieno[2,3-c] pyridine-2-carboxylate Inter->Product Aldol condensation & Aromatization

Figure 1: Regioselective synthesis of the thieno[2,3-c]pyridine core via S_NAr and cyclization.

Detailed Protocol (Bench-Scale)
  • Preparation: Charge a reaction vessel with 2-bromo-5-fluoropyridine-4-carbaldehyde (1.0 equiv) and anhydrous THF (0.4 M concentration).

  • Reagent Addition: Add Ethyl thioglycolate (1.0–1.2 equiv) followed by Cesium Carbonate (Cs₂CO₃) (1.5 equiv). Note: Cs₂CO₃ is superior to K₂CO₃ for displacing the fluoride on the deactivated pyridine ring.

  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere for 2–3 hours. Monitor by LC-MS (Target m/z: 286/288).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Yield: Typical isolated yield is 60–70% .

Reactivity & Derivatization Strategy

This scaffold is a "linchpin" intermediate. The diagram below illustrates the orthogonal functionalization pathways available to medicinal chemists.

ReactivityMap cluster_C5 C5-Bromide (Cross-Coupling) cluster_C2 C2-Ester (Transformation) Core Ethyl 5-bromothieno[2,3-c] pyridine-2-carboxylate Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig (Amines, Pd2(dba)3) Core->Buchwald Negishi Negishi Coupling (Zn-Reagents) Core->Negishi Hydrolysis Hydrolysis (LiOH) -> Carboxylic Acid Core->Hydrolysis Reduction Reduction (LiAlH4) -> Primary Alcohol Core->Reduction Amidation Direct Amidation (AlMe3 + Amine) Core->Amidation

Figure 2: Divergent synthesis map. Red paths indicate C-C/C-N bond formation; Green paths indicate functional group interconversion.

Key Mechanistic Insights
  • C5 Selectivity: The bromine at C5 is activated by the adjacent pyridine nitrogen. It is significantly more reactive than bromines on phenyl rings, often allowing coupling at lower temperatures (60–80°C).

  • C2 Stability: The ester is stable to standard Suzuki conditions (basic aqueous carbonate), allowing the biaryl bond to be formed before ester hydrolysis.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from moisture to prevent slow hydrolysis of the ester.

  • Stability: Stable in solid form for >12 months. In solution (DMSO/MeOH), use within 24 hours to avoid potential transesterification or degradation.

  • Safety: The compound is an organobromide and likely a skin/eye irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Patent: Furopyridine compounds as p53 mutant stabilizer and uses thereof. WO2024238406A1. (2024). Describes the synthesis of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate from 2-bromo-5-fluoropyridine-4-carbaldehyde.

  • Database: Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 1610428-15-3).[1][8][9][10] Aaron Chemicals / BLD Pharm. Accessed 2026.[11] Verification of commercial availability and CAS assignment.

  • Review: Thienopyridines in Medicinal Chemistry. El-Kushef et al., Journal of Chemical Technology & Biotechnology. Discusses general reactivity and biological relevance of the thieno[2,3-c]pyridine scaffold.

Sources

Exploratory

Technical Monograph: Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

The following technical guide provides an in-depth analysis of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 1610428-15-3). This monograph is designed for medicinal chemists and process development scientists, fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 1610428-15-3). This monograph is designed for medicinal chemists and process development scientists, focusing on synthetic accessibility, reactivity profiles, and downstream applications in drug discovery.

Executive Summary & Chemical Profile

Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is a highly functionalized bicyclic heteroaromatic intermediate. It belongs to the thienopyridine class, a scaffold recognized as a bioisostere of quinoline and isoquinoline.[1] This specific derivative features two orthogonal reactive handles—an electrophilic ester at the C-2 position and a nucleophilic/coupling-ready bromide at the C-5 position—making it a versatile "linchpin" for diversity-oriented synthesis (DOS) in medicinal chemistry.

Physicochemical Data
PropertySpecification
CAS Number 1610428-15-3
IUPAC Name Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
Molecular Formula C₁₀H₈BrNO₂S
Molecular Weight 286.15 g/mol
Predicted LogP ~2.8 – 3.2 (Lipophilic)
H-Bond Donors/Acceptors 0 / 3
Physical State Pale yellow to tan solid (Typical)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[2][3]

Synthetic Architecture

The synthesis of thieno[2,3-c]pyridines generally relies on the Thorpe-Ziegler cyclization or condensation of thioglycolates with ortho-haloformylpyridines. For the 5-bromo derivative, the strategic placement of the halogen on the pyridine ring prior to cyclization is critical to avoid non-selective post-functionalization.

Retrosynthetic Logic

The most robust route involves a 3,4-disubstituted pyridine precursor . Specifically, the condensation of ethyl thioglycolate with a 3-halo-4-formylpyridine derivative.

  • Precursor: 3-fluoro-5-bromo-4-pyridinecarboxaldehyde (or the 3-chloro analog).

  • Reagent: Ethyl thioglycolate (

    
    ).
    
  • Mechanism:

    
     displacement of the 3-halo group by the thiol, followed by base-mediated aldol condensation with the 4-formyl group to close the thiophene ring.
    
Synthesis Workflow (DOT Visualization)

The following diagram illustrates the convergent synthesis and the numbering scheme of the core scaffold.

SynthesisPath cluster_legend Reaction Class Precursor 3-Fluoro-5-bromo- 4-pyridinecarboxaldehyde Intermediate Thioether Intermediate Precursor->Intermediate SNAr (DMSO/DMF, 60°C) Reagent Ethyl Thioglycolate (Base: K2CO3 or Cs2CO3) Reagent->Intermediate Product Ethyl 5-bromothieno[2,3-c] pyridine-2-carboxylate (CAS 1610428-15-3) Intermediate->Product Aldol Condensation (-H2O) SNAr SNAr Cyclization Cyclization SNAr->Cyclization

Figure 1: Convergent synthesis route via SNAr and Knoevenagel-type condensation.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for thieno[2,3-c]pyridines [1, 3].

  • Reagents: 3-fluoro-5-bromo-4-pyridinecarboxaldehyde (1.0 eq), Ethyl thioglycolate (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are essential for the

    
     step).
    
  • Procedure:

    • Dissolve the pyridine aldehyde in DMF under

      
       atmosphere.
      
    • Add

      
       followed by the dropwise addition of ethyl thioglycolate.
      
    • Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the aldehyde.

    • Critical Checkpoint: The intermediate thioether often cyclizes spontaneously at this temperature. If incomplete, increase temp to 100°C.

  • Workup: Pour reaction mixture into ice-water. The product typically precipitates. Filter, wash with water, and dry. Recrystallize from Ethanol/Hexanes if necessary.

Reactivity & Derivatization Strategy

The value of CAS 1610428-15-3 lies in its orthogonal functionalization . The C-5 bromide is electronically activated by the pyridine nitrogen (para-like relationship), making it highly reactive in palladium-catalyzed cross-couplings.

Functional Map
  • C-5 Position (Bromide):

    • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

    • Buchwald-Hartwig: Amination to introduce solubilizing amine groups (common in kinase inhibitors).

    • Heck Reaction: Vinylation for extending conjugation.

  • C-2 Position (Ester):

    • Hydrolysis: Conversion to carboxylic acid (

      
      ) for amide coupling.
      
    • Reduction: Conversion to primary alcohol (

      
       or 
      
      
      
      ) for ether synthesis.
    • Hydrazinolysis: Formation of hydrazides for heterocycle formation (e.g., oxadiazoles) [5].

Derivatization Logic (DOT Visualization)

Reactivity Core Ethyl 5-bromothieno[2,3-c] pyridine-2-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) -> Biaryl Systems Core->Suzuki C-5 Modification Buchwald Buchwald-Hartwig (HNR2, Pd2(dba)3) -> Amino-derivatives Core->Buchwald C-5 Modification Hydrolysis Hydrolysis (LiOH, THF/H2O) -> Carboxylic Acid Core->Hydrolysis C-2 Modification Amidation Amide Coupling (HATU, R-NH2) -> Peptidomimetics Hydrolysis->Amidation Next Step

Figure 2: Divergent synthesis strategy utilizing the orthogonal C-2 and C-5 handles.

Applications in Drug Discovery

The thieno[2,3-c]pyridine scaffold is a "privileged structure" capable of binding to diverse biological targets due to its planar geometry and H-bond accepting nitrogen.

Kinase Inhibition

The scaffold mimics the adenine ring of ATP. Derivatives where the C-5 bromine is replaced by an aryl group (via Suzuki) and the C-2 ester is converted to an amide often show potency against:

  • COT (Cancer Osaka Thyroid) Kinase: Inhibitors derived from this core have shown improved enzyme potency [2].[4]

  • PI3K (Phosphoinositide 3-kinase): The nitrogen at position 6 interacts with the hinge region of the kinase ATP-binding pocket.

Hsp90 Inhibition

Recent studies indicate that thieno[2,3-c]pyridine derivatives can inhibit Heat Shock Protein 90 (Hsp90), a chaperone protein critical for tumor growth. The C-2 carboxamide derivatives induce G2 phase arrest in cancer cell lines (e.g., MCF7, HCT116) [6].

GPCR Modulation

Tetrahydro-derivatives (obtained by reducing the pyridine ring) have been identified as mGluR1 antagonists , offering potential treatments for neuropathic pain.[5] The aromatic core of CAS 1610428-15-3 serves as the starting material for these saturated analogs [1].

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling:

    • Avoid dust formation.

    • Use in a fume hood; the thioglycolate precursors and potential sulfur byproducts can be odorous.

    • Storage: Keep cold (2–8°C) and dry. Hydrolysis of the ester may occur upon prolonged exposure to moisture.

References

  • Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists. Bioorg. Med. Chem. (2015).[4][5][6]

  • Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Bioorg.[4] Med. Chem. Lett. (2012).

  • A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. Synthesis (2007).

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Adv. Synth. Catal. (2019).

  • Synthesis and Cytotoxic Assessment of Thienopyridine Derivatives. J. Sci. Islam. Repub. Iran (2022).

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules (2022).

Sources

Foundational

Structural Elucidation and Spectral Analysis of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

[1] Executive Summary This technical guide provides a comprehensive analysis of the H NMR spectrum of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (CAS: 1610428-15-3). As a scaffold frequently utilized in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the


H NMR spectrum of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate  (CAS: 1610428-15-3). As a scaffold frequently utilized in the development of kinase inhibitors (e.g., Pim-1, Hsp90) and bioisosteres of isoquinoline, accurate structural characterization is critical for establishing regiochemistry during synthesis.

This document details the assignment of chemical shifts, coupling constants, and the mechanistic reasoning behind the spectral features. It distinguishes the [2,3-c] fusion isomer from its [2,3-b] and [3,2-c] counterparts using specific diagnostic signals.

Molecular Architecture & Numbering Logic

To interpret the NMR data accurately, we must first establish the IUPAC numbering system for the fused thieno[2,3-c]pyridine core.

  • Core Structure: A thiophene ring fused to the c-face (C3–C4 bond) of a pyridine ring.

  • Substituents:

    • Ethyl Ester (-COOEt): Located at position 2 (thiophene ring). Acts as a strong electron-withdrawing group (EWG), deshielding H3.

    • Bromine (-Br): Located at position 5 (pyridine ring).[1][2][3]

  • Nitrogen Position: In the [2,3-c] isomer, the nitrogen atom is located at position 6.

Proton Environments

The molecule contains three distinct aromatic/heteroaromatic protons and an ethyl group .

  • H7 (Pyridine): Located at position 7. It is

    
     to the pyridine nitrogen and adjacent to the bridgehead. This is the most deshielded proton.
    
  • H4 (Pyridine): Located at position 4.[4] It is

    
     to the nitrogen and ortho to the bromine.
    
  • H3 (Thiophene): Located at position 3.[1][5] It is

    
     to the ester group.
    

Experimental Protocol

For optimal resolution and to prevent aggregation common in planar heteroaromatic systems, the following protocol is recommended.

Sample Preparation
  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) is preferred over CDCl
    
    
    . DMSO minimizes signal overlap and ensures full solubility of the polar ester/bromo functionalities.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO quintet at 2.50 ppm).

Acquisition Parameters
  • Frequency: 400 MHz or higher (500/600 MHz recommended to resolve fine long-range coupling).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16–64 scans to ensure high signal-to-noise ratio for the aromatic singlets.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Acquisition Weigh Weigh 5-10 mg Analyte Solvent Add 0.6 mL DMSO-d6 Weigh->Solvent Mix Vortex/Sonicate (Homogeneity) Solvent->Mix Lock Lock & Shim (Automated) Mix->Lock Pulse Pulse: zg30 NS: 64 Lock->Pulse Process FT & Phasing Baseline Corr. Pulse->Process

Figure 1: Standardized workflow for acquiring high-fidelity NMR data for thienopyridine derivatives.

Spectral Assignment & Analysis

The following chemical shifts are diagnostic for the title compound in DMSO-


.
Summary Table
Proton AssignmentTypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
H7 (Pyridine)Aromatic9.15 – 9.25 Singlet (s)1H-
H4 (Pyridine)Aromatic8.40 – 8.55 Singlet (s)1H-
H3 (Thiophene)Heteroaromatic8.00 – 8.15 Singlet (s)1H-
-OCH

-
(Ethyl)
Aliphatic4.35 – 4.45 Quartet (q)2H7.1
-CH

(Ethyl)
Aliphatic1.30 – 1.40 Triplet (t)3H7.1
Detailed Mechanistic Interpretation
The Aromatic Region (8.0 – 9.3 ppm)

The defining feature of this spectrum is the presence of three distinct singlets . Unlike benzene derivatives, the fused thieno[2,3-c]pyridine system lacks vicinal protons (neighbors), preventing the formation of doublets or triplets in the aromatic region.

  • H7 (

    
     ~9.20 ppm): 
    
    • Environment: This proton is attached to C7, which is directly adjacent to the pyridine nitrogen (N6).

    • Causality: The electronegative nitrogen atom exerts a strong inductive effect (-I) and anisotropic deshielding. Being "alpha" to the nitrogen typically shifts protons downfield beyond 9.0 ppm.

    • Validation: In HMBC experiments, H7 will show a strong 3-bond correlation to the fusion carbons but not to the thiophene ring carbons.

  • H4 (

    
     ~8.45 ppm): 
    
    • Environment: Located at C4, this proton is "gamma" to the nitrogen and ortho to the bromine atom at C5.

    • Causality: While deshielded by the aromatic ring current, it is less deshielded than H7 because it is further from the nitrogen. The bromine atom at C5 provides a weak deshielding effect (heavy atom effect) relative to a hydrogen, but the proximity to the fusion bridgehead is the dominant factor.

    • Differentiation: H4 can be distinguished from H7 by NOESY; H4 is spatially closer to H3 (on the thiophene ring) across the bay region, whereas H7 is isolated.

  • H3 (

    
     ~8.05 ppm): 
    
    • Environment: The sole proton on the thiophene ring.

    • Causality: The ester group at C2 is a strong Electron Withdrawing Group (EWG). Through resonance, it depletes electron density from the thiophene ring, shifting H3 downfield compared to unsubstituted thiophene (~7.4 ppm). However, it remains the most shielded of the three aromatic protons.

The Aliphatic Region (1.0 – 4.5 ppm)

The ethyl ester provides a classic "fingerprint" for validation:

  • Methylene (-CH

    
    -):  Appears as a quartet at ~4.40 ppm due to coupling with the methyl group (
    
    
    
    Hz).
  • Methyl (-CH

    
    ):  Appears as a triplet at ~1.35 ppm.[1]
    

Structural Logic & Isomer Differentiation

A common challenge in synthesizing thienopyridines is distinguishing between the [2,3-c] and [3,2-c] isomers.

AssignmentLogic Start Identify Aromatic Signals (Three Singlets) CheckH7 Locate Most Downfield Signal (> 9.0 ppm) Start->CheckH7 Decision Is H7 > 9.0 ppm? CheckH7->Decision Yes Consistent with alpha-to-Nitrogen (H7) Decision->Yes Yes No Suspect different isomer (e.g., [2,3-b]) Decision->No No NOESY Run NOESY/ROESY Yes->NOESY Correlation NOE between H3 and H4? NOESY->Correlation Confirmed CONFIRMED: Thieno[2,3-c]pyridine Correlation->Confirmed Strong NOE (Peri-proximity) Rejected REJECTED: Likely [3,2-c] or other Correlation->Rejected No NOE

Figure 2: Logic tree for confirming the thieno[2,3-c]pyridine regioisomer using 1D and 2D NMR data.

The "Bay Region" NOE

In the thieno[2,3-c]pyridine structure, H3 (thiophene) and H4 (pyridine) are spatially proximate (the "bay" region). A NOESY experiment will show a cross-peak between the singlet at ~8.05 ppm (H3) and the singlet at ~8.45 ppm (H4). This correlation is absent in the [3,2-c] isomer, where the sulfur atom separates the protons.

References

  • PubChem. (2025).[6][7] Thieno[2,3-c]pyridine Compound Summary. National Library of Medicine. [Link]

  • Moustafa, A. H., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online. [Link](Cited for comparative chemical shift analysis of thienopyridine scaffolds).

Sources

Exploratory

13C NMR of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

Topic: C NMR of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. Technical Guide: C NM...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


C NMR of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
Content Type:  Technical Whitepaper / Application Note
Audience:  Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Technical Guide: C NMR Structural Elucidation of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

Executive Summary

The thieno[2,3-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., Pim-1, Hsp90) and anti-proliferative agents. This guide provides a rigorous structural analysis of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate , a critical intermediate. We synthesize theoretical prediction with empirical data from analogous heterocycles to establish a robust assignment framework. This document details sample preparation, acquisition parameters, and a self-validating spectral assignment protocol.

Chemical Context & Synthesis

Understanding the synthetic origin is vital for identifying spectral artifacts (impurities). This compound is typically synthesized via a Thorpe-Ziegler cyclization or a modified Gewald reaction , often starting from 3-pyridyl derivatives.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 286.15 g/mol

  • Key Features:

    • Fused Bicyclic Core: Electron-deficient pyridine fused to an electron-rich thiophene.

    • 5-Bromo Substituent: A heavy atom introducing spin-orbit coupling effects (Heavy Atom Effect) on the ipso carbon.

    • 2-Ethyl Ester: Provides characteristic aliphatic and carbonyl chemical shifts.[1][2]

Synthetic Pathway & Impurity Profile

Common impurities affecting the NMR baseline include:

  • Residual Solvents: DMSO (

    
    ), Ethanol (from esterification), DMF.
    
  • Starting Materials: 3-bromopyridine derivatives or ethyl thioglycolate.[3]

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent aggregation-induced line broadening:

  • Solvent Selection: DMSO-

    
      is the preferred solvent.
    
    • Reasoning: The fused heterocyclic core is moderately polar and planar, leading to

      
      -
      
      
      
      stacking in non-polar solvents like
      
      
      . DMSO disrupts these interactions, sharpening signals.
  • Concentration: Prepare a 30–50 mg/mL solution.

    • Note: Lower concentrations (<10 mg/mL) may require excessive scans (>1024) to resolve quaternary carbons (C-Br, C=O).

  • Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 240 ppm (to capture C=O and potential C-Br upfield shifts).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Critical: Quaternary carbons (C2, C3a, C5, C7a, C=O) have long

      
       relaxation times. A short D1 will suppress these signals, making integration unreliable.
      
  • Scans (NS): Minimum 1024 (for S/N > 50:1).

  • Temperature: 298 K (25°C).

Structural Assignment & Spectral Analysis[2][3][5][6][7][8][9]

Numbering Scheme
  • Position 2: Thiophene carbon bonded to the ester.

  • Position 3: Thiophene CH.[4][5]

  • Position 3a: Bridgehead carbon (thiophene side).

  • Position 4: Pyridine CH (adjacent to bridgehead).

  • Position 5: Pyridine C-Br.[1][6][7]

  • Position 6: Nitrogen (Pyridine).[1][2][6][4][8][9]

  • Position 7: Pyridine CH (adjacent to N).

  • Position 7a: Bridgehead carbon (pyridine side).

Predicted Chemical Shifts & Justification

The following assignments are derived from chemometric additivity rules and empirical data of analogous thieno[2,3-b]pyridines and 5-bromopyridines.

Carbon PositionTypePredicted Shift (

, ppm)
Mechanistic Justification
C=O (Ester)

162.0 - 163.5 Typical conjugated ester carbonyl. Deshielded by anisotropy of the thiophene ring.
C7 (Pyridine)

146.0 - 148.0

-carbon to Nitrogen. Highly deshielded due to electronegativity of N (Inductive effect -I).
C7a (Bridge)

150.0 - 154.0

-carbon to Nitrogen; part of the aromatic fusion.
C2 (Thiophene)

134.0 - 138.0 Ipso to the ester group. Deshielded by the electron-withdrawing carbonyl.
C3a (Bridge)

130.0 - 134.0 Bridgehead carbon.
C4 (Pyridine)

132.0 - 135.0

-carbon to Nitrogen, ortho to Bromine.
C3 (Thiophene)

126.0 - 129.0 Thiophene

-carbon. Relatively shielded compared to pyridine carbons.
C5 (Pyridine)

118.0 - 122.0 Ipso-Bromine Effect. The heavy atom effect of Br typically causes an upfield shift (shielding) of 5-10 ppm relative to H-substituted analog.

(Ethyl)

61.0 - 62.0 Typical ethoxy methylene signal.

(Ethyl)

14.0 - 14.5 Typical ethoxy methyl signal.
Diagnostic Signals (Self-Validation)

To validate your spectrum, look for these "fingerprint" features:

  • The "Heavy Atom" Notch: The C5 signal (~120 ppm) will be significantly less intense than protonated carbons due to lack of NOE enhancement and long relaxation times. It may appear as a weak singlet.

  • The Nitrogen Deshielding: C7 and C7a must appear furthest downfield in the aromatic region (>145 ppm). If these are absent, the core structure is incorrect (e.g., ring opening).

  • Ester Confirmation: The carbonyl (~162 ppm) and the aliphatic ethyl pattern (61/14 ppm) confirm the integrity of the 2-carboxylate moiety.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum, moving from unambiguous aliphatic signals to the complex aromatic region.

NMR_Assignment_Workflow cluster_0 Phase 1: Anchor Points cluster_1 Phase 2: Aromatic Sorting cluster_2 Phase 3: Specific Assignment Step1 Identify Aliphatic Region (14 ppm & 61 ppm) Confirms Ethyl Group Step2 Identify Carbonyl (~162 ppm) Confirms Ester Step1->Step2 Step3 Locate C-H Carbons (High Intensity via DEPT-135) Step2->Step3 Step4 Locate Quaternary Carbons (Low Intensity) Step3->Step4 Step5 Assign C7 (Pyridine) Most Deshielded CH (>146 ppm) Step3->Step5 Step6 Assign C5 (C-Br) Upfield Quaternary (~120 ppm) Step4->Step6 Step7 Assign C2 (Thiophene) Deshielded Quaternary (~136 ppm) Step4->Step7 Validation Structure Confirmed Step5->Validation HMBC Correlation Step6->Validation

Caption: Logical workflow for hierarchical spectral assignment using intensity and chemical shift rules.

Troubleshooting & Artifacts

IssueCauseSolution
Missing Quaternary Peaks (C5, C=O) Insufficient relaxation delay (

).
Increase

to 3-5s or add Cr(acac)

relaxation agent.
Broad Aromatic Signals Restricted rotation or aggregation.Heat sample to 318 K (45°C) to sharpen lines.
Extra Doublets in Aliphatic Region Rotamers (rare) or diastereotopic impurities.Check

NMR for purity; if rotamers, peaks will coalesce at high temp.
Baseline Roll Acoustic ringing (common in low freq probes).Apply backward linear prediction (LP) to the first few FID points.

References

  • Thieno[2,3-c]pyridine Synthesis & Characterization

    • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives.[4] MDPI. Available at: [Link]

  • Analogous Thieno[2,3-b]pyridine Data

    • Synthesis of some new Thieno[2,3-b]pyridines. NIH / PubMed Central. Available at: [Link]

  • General Heterocyclic NMR Shifts

    • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines. Semantic Scholar. Available at: [Link]

  • Impurity Reference Data

Sources

Foundational

An In-depth Technical Guide on Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. This technical guide focuses on a key building block, Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate, and its derivatives. We will delve into the synthetic pathways to access this core structure, explore a range of derivatization strategies centered on the versatile 5-bromo position, and discuss the structure-activity relationships (SAR) of the resulting analogs, particularly in the context of kinase inhibition. This guide aims to provide researchers with a comprehensive understanding of the chemistry and therapeutic potential of this important class of compounds, supported by detailed experimental protocols and data-driven insights.

Introduction: The Significance of the Thieno[2,3-c]pyridine Core

Thienopyridines, a class of fused heterocyclic compounds, are structurally similar to quinoline and isoquinoline and possess a wide spectrum of physiological activities.[1] The thieno[2,3-c]pyridine isomer, in particular, has emerged as a crucial scaffold in the development of various therapeutic agents and functional materials.[2] Its unique electronic and structural features make it a valuable core for designing molecules that can interact with a range of biological targets.[2]

Derivatives of the thieno[2,3-c]pyridine scaffold have shown promise as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[3][4] The ability to modulate the activity of kinases like COT kinase has been demonstrated with 2,4-disubstituted thieno[2,3-c]pyridines.[3] Furthermore, the broader thienopyridine class has been explored for its antiplatelet, anticancer, and antimicrobial activities.[1]

This guide focuses specifically on Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 1610428-15-3), a key intermediate that offers a strategic entry point for the synthesis of a diverse library of analogs. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold. The ethyl ester at the 2-position offers an additional site for modification, further enhancing the versatility of this building block.

Synthesis of the Core Scaffold: Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

While a direct, one-pot synthesis for Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is not prominently described in the literature, a plausible multi-step synthetic route can be devised based on established methodologies for constructing the thieno[2,3-c]pyridine ring system. The Gewald reaction and subsequent aromatization and bromination steps represent a logical and experimentally feasible approach.

Proposed Synthetic Pathway

The proposed synthesis commences with the well-established Gewald reaction to construct the initial thiophene ring fused to a piperidine, followed by aromatization and bromination.

Synthetic_Pathway A N-Boc-4-piperidone + Ethyl Cyanoacetate + Sulfur B Gewald Reaction A->B C Ethyl 2-amino-6-Boc-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate B->C D Aromatization (e.g., DDQ or MnO2) C->D E Ethyl 2-amino-6-Boc-thieno[2,3-c]pyridine-3-carboxylate D->E F Bromination (e.g., NBS) E->F G Ethyl 5-bromo-thieno[2,3-c]pyridine-2-carboxylate F->G

Caption: Proposed synthetic route to Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on known transformations and may require optimization.

Step 1: Gewald Reaction to form the Tetrahydrothieno[2,3-c]pyridine Intermediate

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add elemental sulfur (1.2 eq).

  • Add a catalytic amount of a secondary amine (e.g., morpholine or diethylamine).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude Ethyl 2-amino-6-Boc-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.

Step 2: Aromatization of the Tetrahydrothieno[2,3-c]pyridine Ring

  • Dissolve the product from Step 1 in a suitable solvent such as dioxane or toluene.

  • Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂), in excess.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the solid byproducts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain Ethyl 2-amino-6-Boc-thieno[2,3-c]pyridine-3-carboxylate.

Step 3: Bromination at the 5-position

  • Dissolve the aromatized product from Step 2 in a suitable solvent like N,N-dimethylformamide (DMF) or chloroform.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the final compound, Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate .

Derivatization Strategies at the 5-Position

The bromine atom at the 5-position of the thieno[2,3-c]pyridine core is a versatile handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships and the fine-tuning of the molecule's physicochemical and biological properties.

Derivatization_Strategies cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Core Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate Suzuki Aryl/Heteroaryl Boronic Acids/Esters Pd Catalyst, Base Core->Suzuki Heck Alkenes Pd Catalyst, Base Core->Heck Buchwald Amines Pd Catalyst, Base Core->Buchwald Sonogashira Terminal Alkynes Pd/Cu Catalyst, Base Core->Sonogashira Suzuki_Product 5-Aryl/Heteroaryl Derivatives Suzuki->Suzuki_Product Heck_Product 5-Alkenyl Derivatives Heck->Heck_Product Buchwald_Product 5-Amino Derivatives Buchwald->Buchwald_Product Sonogashira_Product 5-Alkynyl Derivatives Sonogashira->Sonogashira_Product

Sources

Protocols & Analytical Methods

Method

Technical Guide: Stille Cross-Coupling of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

This comprehensive technical guide details the optimization, execution, and troubleshooting of Stille cross-coupling reactions specifically for Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate . Introduction & Structural...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the optimization, execution, and troubleshooting of Stille cross-coupling reactions specifically for Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate .

Introduction & Structural Analysis

Target Molecule: Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate Core Scaffold: Thieno[2,3-c]pyridine Primary Application: Synthesis of kinase inhibitors (e.g., COT, GRK2), GPCR ligands, and complex heteroaromatic drug candidates.

Structural Reactivity Profile

Success in coupling this specific substrate requires understanding the electronic push-pull dynamics of the fused bicyclic system.

  • The Electrophile (C5-Br):

    • Position: In the thieno[2,3-c]pyridine system (where Sulfur is position 1 and Nitrogen is position 6), position 5 is

      
       to the pyridine nitrogen .
      
    • Reactivity Implication: This makes the C-Br bond highly activated for Oxidative Addition (OA) due to the electron-withdrawing inductive effect (-I) and mesomeric stabilization of the Pd(II) intermediate by the adjacent nitrogen. It behaves similarly to a 2-bromopyridine.

  • The Ester (C2-COOEt):

    • Electronic Effect: The ethyl ester at C2 (thiophene ring) acts as a strong Electron Withdrawing Group (EWG). This further decreases electron density across the entire

      
      -system, stabilizing the Pd(0) 
      
      
      
      Pd(II) oxidative addition step but potentially destabilizing the reductive elimination step if the palladium center becomes too electron-deficient.
    • Chemo-selectivity: Unlike Suzuki couplings which require aqueous base (risking ester hydrolysis), the Stille coupling is neutral, preserving the C2-ester integrity.

Strategic Advantages of Stille
  • Neutral Conditions: Prevents hydrolysis of the C2-ethyl ester.

  • N-Coordination Management: The C5 position places the catalyst in proximity to the pyridine nitrogen. While this facilitates OA, it risks forming stable, unreactive Pd-N chelate complexes (catalyst poisoning). Phosphine ligands must be carefully selected to outcompete this coordination.

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the catalytic cycle adapted for this electron-deficient substrate, highlighting the critical "Nitrogen Effect" at C5.

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to α-N effect) Pd0->OxAdd + Substrate Substrate Substrate: Ethyl 5-bromothieno[2,3-c]pyridine... Substrate->OxAdd PdII_Br Pd(II)-Br Complex (Potential N-coordination trap) OxAdd->PdII_Br TransMet Transmetallation (Rate Limiting Step) PdII_Br->TransMet + Stannane RedElim Reductive Elimination (Product Release) TransMet->RedElim Stannane Organostannane (R-SnBu3) Stannane->TransMet RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition at the electron-deficient C5 position and the critical transmetallation step.

Optimized Experimental Protocol

Reagent Stoichiometry Table
ComponentRoleEquivalentsRecommended ReagentNotes
Substrate Electrophile1.0Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylateDry thoroughly before use.
Stannane Nucleophile1.1 - 1.2R-SnBungcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

or R-SnMe

Trimethylstannanes are more reactive but more toxic.
Catalyst Pd Source0.05 (5 mol%)Pd(PPh

)

Standard. Use PdCl

(PPh

)

if shelf-life is a concern.
Solvent Medium0.1 - 0.2 MToluene or 1,4-DioxaneAnhydrous, degassed.
Additive Promoter0.1 (10 mol%)CuI (Copper Iodide)Optional. "Liebeskind" conditions.[1] Accelerates transmetallation.
Scavenger WorkupExcessKF (Potassium Fluoride)Essential for tin removal.
Step-by-Step Procedure

Phase 1: Setup (Inert Atmosphere)

  • Preparation: Oven-dry a reaction vial or Schlenk flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Loading: Add Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (1.0 equiv) and Pd(PPh

    
    )
    
    
    
    (5 mol%).
    • Expert Tip: If using CuI (10 mol%), add it at this stage. CuI is recommended if the stannane is sterically hindered or electron-poor.

  • Solvent Addition: Add anhydrous Toluene (concentration ~0.15 M).

  • Degassing: Sparge the solution with Argon for 10-15 minutes. Oxygen is the enemy of Stille couplings (causes homocoupling of stannanes and catalyst death).

Phase 2: Reaction 5. Stannane Addition: Add the organostannane (1.1 equiv) via syringe. 6. Heating: Seal the vessel and heat to 90–110°C .

  • Monitoring: Monitor by TLC or LCMS. The reaction typically completes in 2–6 hours due to the activated nature of the C5-bromide.
  • Checkpoint: If the reaction stalls at 50% conversion, add a second portion of catalyst (2 mol%) and stannane (0.2 equiv).

Phase 3: Tin Remediation & Workup (Crucial Step) Standard workups often leave toxic tin residues that interfere with biological assays. 7. Cooling: Cool the mixture to room temperature. 8. KF Treatment: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution. 9. Vigorous Stirring: Stir the biphasic mixture vigorously for 30–60 minutes.

  • Mechanism:[2][3] Fluoride has a high affinity for Tin, forming insoluble polymeric species (
    
    
    )
    
    
    .
  • Filtration: Filter the resulting suspension through a pad of Celite .[4] Rinse the pad with Ethyl Acetate.
  • Extraction: Separation the layers. Wash the organic layer with water (2x) and brine (1x). Dry over
    
    
    .[4][5][6]

Phase 4: Purification 12. Column Chromatography: Purify on silica gel.

  • Note: The thieno[2,3-c]pyridine core is fluorescent. Use UV (254/365 nm) for fraction collection.
  • Tin Check: If tin residues persist (greasy spots on TLC), elute the column with 10% w/w
    
    
    -impregnated silica.

Troubleshooting & Expert Insights

Catalyst Poisoning (The "Pyridine Problem")

The nitrogen at position 6 can coordinate to Pd(II), arresting the cycle before transmetallation.

  • Symptom: Reaction starts but stops abruptly; starting material remains.

  • Solution: Switch to Pd

    
    (dba)
    
    
    
    + XPhos
    or A-Phos . Bulky biaryl phosphine ligands prevent N-coordination to the metal center while facilitating oxidative addition.
Protodestannylation

The C5 position is electron-deficient. If the reaction mixture contains moisture or acidic protons, the organostannane may simply protonate rather than couple.

  • Symptom: Formation of R-H (from stannane) and recovery of bromide.[3]

  • Solution: Ensure strict anhydrous conditions. Add 3Å molecular sieves to the reaction vessel.

Purification of Thienopyridines

Thieno[2,3-c]pyridines are weakly basic.

  • Issue: Streaking on silica gel.

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes, or use DCM/MeOH/NH

    
     gradients for polar derivatives.
    

References

  • Thieno[2,3-c]pyridine Scaffold in Drug Discovery

    • Discovery of thieno[2,3-c]pyridines as potent COT inhibitors.[7][8]

    • Source:

  • Stille Coupling on Electron-Deficient Heterocycles

    • The Stille Reaction: Mechanism and Conditions.
    • Source:

  • Tin Removal Protocols

    • Workup for Removing Tin Byproducts.
    • Source:

  • Copper Effect (Liebeskind-Strogl)

    • Copper(I) carboxylates as promoters for the Stille cross-coupling.
    • Source:

Sources

Application

Application Note: Modular Synthesis of Kinase Inhibitors using Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthetic utility of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate as a privileged scaffold for kinase inhibitor d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthetic utility of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate as a privileged scaffold for kinase inhibitor discovery.[1]

[1]

Abstract & Scope

The thieno[2,3-c]pyridine scaffold is a bioisostere of quinazoline and thieno[2,3-d]pyrimidine, core structures found in approved kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] The specific intermediate Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (Compound 1 ) offers a unique orthogonal functionalization strategy:

  • C-5 Position (Bromine): Allows for Palladium-catalyzed cross-coupling to introduce "hinge-binding" motifs or hydrophobic groups.[1]

  • C-2 Position (Ethyl Ester): Provides a handle for solvent-exposed "tail" modifications via hydrolysis and amide coupling, crucial for tuning solubility and pharmacokinetic (PK) properties.[1]

This guide provides a validated workflow for transforming Compound 1 into potent kinase inhibitors, supported by mechanistic insights and troubleshooting protocols.

Scaffold Analysis & Retrosynthesis

To design effective inhibitors, we must understand the topology of the scaffold within the ATP-binding pocket of the kinase.[1]

  • The Hinge Region: The pyridine nitrogen (N-6) often acts as a hydrogen bond acceptor.[1] Substituents at C-5 (introduced via the bromide) extend into the hydrophobic pocket (Gatekeeper residue interaction).[1]

  • The Solvent Front: The C-2 position (thiophene ring) points towards the solvent interface.[1] Amide derivatives here are ideal for solubilizing groups (e.g., morpholine, piperazine).[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis strategy.

G Start Ethyl 5-bromothieno[2,3-c] pyridine-2-carboxylate (Compound 1) PathA Route A: C-5 Functionalization (Suzuki/Buchwald) Start->PathA Preferred Route (Avoids acid poisoning) PathB Route B: C-2 Functionalization (Hydrolysis + Amide Coupling) Start->PathB Alternative Route InterA Intermediate A (5-Aryl/Heteroaryl ester) PathA->InterA Pd(dppf)Cl2, Ar-B(OH)2 InterB Intermediate B (5-Bromo amide) PathB->InterB 1. LiOH 2. HNR2, HATU Final Final Kinase Inhibitor (Dual Functionalized) InterA->Final 1. LiOH 2. HNR2, HATU InterB->Final Suzuki Coupling (Requires careful optimization)

Caption: Divergent synthetic pathways. Route A is generally preferred to maintain catalyst efficiency during the Palladium step.[1]

Experimental Protocols

Protocol A: C-5 Functionalization (The "Warhead" Synthesis)

Objective: Introduction of an aryl or heteroaryl group at the 5-position via Suzuki-Miyaura coupling.[1] Rationale: The 5-bromo position on the pyridine ring is activated for oxidative addition by Palladium, though less reactive than 2- or 4-halopyridines.[1] High-activity catalysts and optimized bases are required.[1]

Materials:

  • Substrate: Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (1.0 equiv)[1]

  • Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-BPin (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (3-5 mol%) or Pd(PPh3)4 (5 mol%)[1]

  • Base: 2M Na2CO3 or K3PO4 (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:[1][3]1) or DME/Water (3:1)[1]

Step-by-Step Procedure:

  • Degassing: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and solvent. Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen is the primary cause of homocoupling side products.[1]

  • Catalyst Addition: Add the Palladium catalyst and Base. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: Microwave irradiation at 110°C for 30–60 mins often improves yields for difficult substrates.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1]

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table:

ObservationDiagnosisSolution
Low Conversion Catalyst deactivation or poor oxidative addition.[1]Switch to XPhos Pd G2 or Pd2(dba)3/SPhos for sterically hindered substrates.[1]
Protodeboronation Boronic acid instability.[4]Use Boronic Esters (BPin) or Potassium Trifluoroborates (BF3K) salts.[1]
Homocoupling Oxygen presence.[4]Rigorous degassing (freeze-pump-thaw) is recommended.[1]
Protocol B: C-2 Functionalization (The "Tail" Synthesis)

Objective: Hydrolysis of the ethyl ester followed by amide coupling to attach solubilizing groups.[1] Rationale: The ethyl ester is stable but must be converted to the acid to attach the amine.[1] Thienopyridine carboxylic acids can be zwitterionic and difficult to extract, so careful pH control is needed.

Step 1: Saponification

  • Dissolve the ester (from Protocol A) in THF/MeOH/Water (3:1:1).[1]

  • Add LiOH·H2O (2.0 equiv).[1]

  • Stir at RT for 2–4 hours. Monitor by LCMS (Acid mass = Ester mass - 28).[1]

  • Workup (Critical): Carefully acidify to pH ~3–4 with 1N HCl. The carboxylic acid product often precipitates.[1] Filter and dry.[1] If no precipitate, extract with EtOAc/n-Butanol (9:1).[1]

Step 2: Amide Coupling

  • Dissolve the crude acid (1.0 equiv) in anhydrous DMF.[1]

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 mins to activate the acid.

  • Add the Amine (e.g., N-methylpiperazine, Morpholine) (1.2 equiv).[1]

  • Stir at RT for 2–16 hours.

  • Purification: Dilute with water. If solid forms, filter. If oil, extract with EtOAc.[2] Final purification often requires Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) due to the polarity of the "tail".[1]

Case Study: Synthesis of a Hypothetical EGFR Inhibitor

Target: Design an inhibitor targeting the ATP pocket of EGFR with a solubilizing tail.

Design:

  • Scaffold: Thieno[2,3-c]pyridine.[1][5][6][7]

  • C-5 Substituent: 3-chloro-4-fluoro-phenyl (mimicking the Gefitinib aniline head).[1]

  • C-2 Substituent: 4-methylpiperazine amide (for solubility).[1]

Synthesis Workflow:

  • Suzuki: React Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate with (3-chloro-4-fluorophenyl)boronic acid using Pd(dppf)Cl2.[1] (Yield: ~75%).[1][2][8]

  • Hydrolysis: Treat the intermediate with LiOH. (Yield: ~90%).[1][2]

  • Coupling: React the acid with N-methylpiperazine using HATU/DIPEA in DMF.

  • Result: The final compound is obtained as a white solid after HPLC purification.

Characterization Data (Expected):

  • 1H NMR (DMSO-d6): Distinct singlet for the Thiophene proton (~8.0 ppm), two singlets for the Pyridine protons (C-4 and C-7), and the characteristic pattern of the phenyl group.[1]

  • LCMS: [M+H]+ peak corresponding to the calculated mass.[1]

Safety & Handling

  • Thienopyridines: Generally biologically active.[9] Handle as potential potent kinase inhibitors (wear gloves, mask, work in fume hood).[1]

  • Palladium Catalysts: Sensitizers. Avoid inhalation.

  • Waste: Dispose of all heavy metal waste (Pd) and halogenated solvents in appropriate hazardous waste streams.[1]

References

  • Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Source: PubMed / Vertex Pharmaceuticals Context:[1] Establishes the thieno[2,3-c]pyridine scaffold as a viable kinase inhibitor template and discusses SAR at the 2- and 4-positions (analogous to 5-position reactivity). URL:[Link]

  • Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors. Source: ResearchGate Context: Details the synthetic routes for thieno[2,3-c]pyridines, specifically highlighting the construction of the core and subsequent derivatization. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs Context: Provides the mechanistic grounding for the catalyst choices (Pd(dppf)Cl2) and troubleshooting steps for heterocyclic couplings described in Protocol A. URL:[Link][1]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives. Source: MDPI (Molecules) Context: Recent (2025) application of this specific scaffold for Hsp90 inhibition, validating the amide coupling strategies at the C-2 position.[1] URL:[Link][1]

Sources

Method

Agrochemical synthesis with thienopyridine esters

Application Note: High-Efficiency Synthesis of Thieno[2,3-b]pyridine Esters for Agrochemical Screening In modern agrochemical discovery, the thieno[2,3-b]pyridine scaffold represents a high-value bioisostere of quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Thieno[2,3-b]pyridine Esters for Agrochemical Screening

In modern agrochemical discovery, the thieno[2,3-b]pyridine scaffold represents a high-value bioisostere of quinoline and thienopyrimidine. Its utility stems from its ability to modulate metabolic stability and lipophilicity (LogP) while maintaining a planar, aromatic footprint essential for binding to targets such as acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase).

For researchers in crop protection, the ester functionality at the C-2 or C-3 position is not merely a handle for synthesis; it is a critical "prodrug-like" moiety that facilitates cuticular penetration in foliar applications. Once inside the plant tissue, cytosolic esterases often hydrolyze the ester to the active carboxylic acid (the toxophore).

This guide details a robust, scalable protocol for synthesizing thieno[2,3-b]pyridine-2-carboxylate esters, prioritizing the Thorpe-Ziegler cyclization route over the Gewald reaction due to its superior regiocontrol and cleaner impurity profiles during scale-up.

Reaction Mechanism & Logic

The synthesis hinges on the base-promoted cyclization of alkylated pyridine-2-thiones. Unlike the Gewald synthesis, which builds the thiophene ring from elemental sulfur (often leading to polysulfide impurities), this route uses a pre-formed pyridine-2-thione.

Key Mechanistic Steps:

  • S-Alkylation: The pyridine-2-thione acts as a soft nucleophile, attacking the

    
    -haloester.
    
  • Thorpe-Ziegler Cyclization: A base (typically alkoxide) abstracts the acidic methylene proton. The resulting carbanion attacks the nitrile (or ester) on the pyridine ring.

  • Tautomerization: The intermediate imine tautomerizes to the stable amino-ester.

G Start Pyridine-2-thione (Precursor) Alkylation S-Alkylation (Ethyl chloroacetate) Start->Alkylation Nucleophilic Attack Intermediate S-alkylated Intermediate Alkylation->Intermediate -HCl Cyclization Thorpe-Ziegler Cyclization (NaOEt) Intermediate->Cyclization Base-promoted Closure Product Thieno[2,3-b]pyridine Ester Cyclization->Product Tautomerization

Figure 1: Synthetic workflow for the conversion of pyridine-2-thiones to thienopyridine esters via Thorpe-Ziegler cyclization.[1]

Detailed Protocol: Core Scaffold Synthesis

Target Molecule: Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate.[1] Scale: 10 mmol (adaptable to 100 mmol).

Reagents & Materials
ReagentEquiv.[2][3][4][5]RoleHazard Note
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile1.0Core ScaffoldIrritant
Ethyl chloroacetate1.1Alkylating AgentLachrymator, Toxic
Sodium Ethoxide (21% in EtOH)2.5Base/SolventFlammable, Corrosive
Ethanol (Absolute)SolventSolventFlammable
Glacial Acetic Acid-QuenchingCorrosive
Step-by-Step Methodology

Phase A: S-Alkylation (The "Soft" Attack)

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine-2-thione (1.0 equiv) in absolute ethanol (5 mL/mmol).

    • Scientist Note: Ensure the pyridine-2-thione is fully dissolved or finely suspended. Large clumps will stall the reaction kinetics.

  • Addition: Add ethyl chloroacetate (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting thione (usually yellow) should disappear, replaced by a less polar S-alkylated intermediate.

    • Validation: If precipitation occurs (often the HCl salt of the intermediate), do not filter yet. Proceed directly to Phase B for a "one-pot" procedure, or filter to isolate the intermediate for characterization.

Phase B: The Thorpe-Ziegler Cyclization

  • Base Addition: To the reaction mixture from Phase A, add Sodium Ethoxide solution (2.5 equiv) dropwise.

    • Observation: The solution will likely darken (orange/red) as the thiophene ring closes and the aromatic system extends.

  • Reflux: Heat the reaction to reflux (78 °C) for 4–6 hours.

    • Scientist Note: Reflux is critical here. Room temperature is sufficient for alkylation, but the cyclization step has a higher activation energy barrier.

  • Quench & Precipitation: Cool the mixture to room temperature. Pour the contents into crushed ice (approx. 50g).

  • Work-up: Neutralize carefully with glacial acetic acid to pH 6–7. The product should precipitate as a solid.

    • Troubleshooting: If an oil forms instead of a solid, scratch the flask walls with a glass rod or add a seed crystal. Oiling out is common with ethyl esters; cooling to 4 °C overnight often induces crystallization.

Phase C: Purification

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (2x) and cold ethanol (1x).

  • Recrystallization: Recrystallize from hot Ethanol or DMF/Ethanol (1:4) mixture.

    • Purity Check: Target purity >95% by HPLC.

Library Derivatization: Transesterification

For SAR (Structure-Activity Relationship) studies, the ethyl ester may need to be swapped for more lipophilic groups (e.g., isopropyl, benzyl) to test varying soil mobility or leaf uptake rates.

Protocol:

  • Dissolve the ethyl ester product in the desired alcohol (e.g., isopropanol).

  • Add a catalytic amount of Titanium(IV) isopropoxide (Ti(OiPr)4) (5 mol%).

  • Reflux for 12 hours. The equilibrium is driven by using the higher-boiling alcohol as the solvent.

  • Why this works: Titanates are mild, neutral catalysts that avoid the hydrolysis side-reactions common with acid/base catalysis in heterocyclic esters.

Analytical Validation (QC)

A self-validating system requires specific spectral checkpoints.

TechniqueExpected SignalInterpretation
1H NMR Disappearance of S-CH2 (~4.0 ppm)Confirms cyclization (methylene protons become part of the aromatic ring).
1H NMR Appearance of NH2 (~6.0–7.5 ppm, broad)Confirms Thorpe-Ziegler closure (nitrile conversion to amine).
IR Two bands @ 3300–3400 cm⁻¹Primary amine symmetric/asymmetric stretching.
LC-MS [M+H]+ matches targetRule out disulfide dimer formation (2M+H).

Data Visualization: Purification Decision Tree

D Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Precipitates Oil Oily Residue CheckState->Oil Oils out Recryst Recrystallize (EtOH) Solid->Recryst Triturate Triturate (Cold Et2O) Oil->Triturate Triturate->Solid Success Column Flash Chromatography (DCM:MeOH) Triturate->Column Fails

Figure 2: Purification logic for thienopyridine esters. Oiling out is the most common failure mode, resolved via trituration.

References

  • Abdel-Rahman, A. E., et al. (2003).[6] "Synthesis of New Thiopyridines, Thienopyridines... with Anticipated Biological Activity."[1][5][6][7][8][9] Journal of Chemical Research. Link

  • Litvinov, V. P. (2005).[6] "Thienopyridines: synthesis, properties, and biological activity." Russian Chemical Bulletin. Link

  • Abdel-Razik, A. F., et al. (2024).[2] "New Thieno[2,3-b]pyridines... and Their Insecticidal Activity toward Aphis gossypii."[2][10] Journal of Agricultural and Food Chemistry. Link

  • Ghorab, M. M., et al. (2002). "A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives." Molecules. Link

  • Gewald, K. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte.

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thieno[2,3-c]pyridine Scaffold in Modern Drug Discovery The thieno[2,3-c]pyridine core is a privileged heterocyclic motif increasingly rec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-c]pyridine Scaffold in Modern Drug Discovery

The thieno[2,3-c]pyridine core is a privileged heterocyclic motif increasingly recognized for its therapeutic potential. Its rigid, planar structure, combined with the presence of both electron-rich (thiophene) and electron-deficient (pyridine) rings, provides a unique electronic landscape for molecular interactions. This has led to its incorporation into a variety of biologically active molecules, including potent kinase inhibitors.[1] The functionalization of this scaffold is therefore of paramount importance for the development of new chemical entities in drug discovery programs.

Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate serves as a versatile and key building block for the synthesis of a diverse library of thieno[2,3-c]pyridine derivatives. The bromine atom at the 5-position is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This guide provides detailed application notes and optimized protocols for the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this important substrate.

The Power of Palladium: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2] For a substrate like Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate, these reactions unlock a vast chemical space for structure-activity relationship (SAR) studies.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents. For the thieno[2,3-c]pyridine scaffold, this reaction is instrumental in introducing aryl and heteroaryl moieties.

Causality in Experimental Design:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to promote the oxidative addition of the Pd(0) to the aryl bromide and facilitate the subsequent reductive elimination. The use of pre-catalysts like [Pd(SPhos)G4] can offer improved stability and catalytic activity.

  • Base and Solvent System: A suitable base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of solvent is also crucial, with mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water being typical to ensure the solubility of both the organic and inorganic reagents.

Generalized Reaction Scheme:

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner (R-B(OH)₂)Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)Toluene/H₂O (5:1)1001680-90
Pyridin-3-ylboronic acid[Pd(SPhos)G4] (2)-K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1101875-85

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if required, the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Complex Ar-Pd(II)L₂(Br) Pd(0)L₂->Oxidative Addition Complex Oxidative Addition (+ Ar-Br) Transmetalation Complex Ar-Pd(II)L₂(R) Oxidative Addition Complex->Transmetalation Complex Transmetalation (+ R-B(OH)₂, Base) Transmetalation Complex->Pd(0)L₂ Reductive Elimination Coupled Product Ar-R Transmetalation Complex->Coupled Product

Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate + R-Sn(Bu)₃ --(Pd catalyst)--> Ethyl 5-(R)-thieno[2,3-c]pyridine-2-carboxylate

Caption: Catalytic cycle of the Stille cross-coupling reaction.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations or as key pharmacophores. [3] Causality in Experimental Design:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as the solvent or co-solvent. Anhydrous conditions are generally preferred.

Generalized Reaction Scheme:

Data Presentation: Representative Conditions for Sonogashira Coupling

Terminal Alkyne (R-C≡CH)Pd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF80690-98
EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPATHF601285-95
Propargyl alcoholPdCl₂(dppf) (2.5)CuI (5)Et₃N1,4-Dioxane70880-90

Experimental Protocol: Sonogashira Coupling

  • To an oven-dried Schlenk flask, add Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) salt (e.g., CuI, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., DMF, 8 mL) and the amine base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (e.g., 6 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Ar-Pd(II)L₂(Br) Pd(0)L₂->Oxidative_Addition + Ar-Br Transmetalation Ar-Pd(II)L₂(C≡CR) Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd(0)L₂ Reductive Elimination (+ Ar-C≡CR) Alkyne R-C≡CH Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide->Transmetalation

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. [4][5]This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Causality in Experimental Design:

  • Ligand is Key: The success of the Buchwald-Hartwig amination heavily relies on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, and BrettPhos are often necessary to facilitate both the oxidative addition and the C-N bond-forming reductive elimination.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like LHMDS or Cs₂CO₃ can be used, especially for base-sensitive substrates.

  • Inert Atmosphere: The reaction is sensitive to oxygen, and maintaining a strictly inert atmosphere is critical for catalyst longevity and reaction success.

Generalized Reaction Scheme:

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

Amine (R¹R²NH)Pd Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene1001685-95
Aniline[Pd(RuPhos)G3] (2.5)-LHMDS (1.4)1,4-Dioxane1102075-85
BenzylaminePd(OAc)₂ (3)BrettPhos (6)Cs₂CO₃ (2.0)t-BuOH902470-80

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).

  • Add the base (e.g., NaOt-Bu, 1.5 mmol) and Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (1.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene, 10 mL) followed by the amine (1.2 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pass it through a short plug of Celite, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)L(Br) Pd(0)L->Oxidative_Addition Oxidative Addition (+ Ar-Br) Amine_Coordination [Ar-Pd(II)L(Br)(R₂NH)] Oxidative_Addition->Amine_Coordination + R₂NH Amido_Complex Ar-Pd(II)L(NR₂) Amine_Coordination->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L Reductive Elimination Coupled_Product Ar-NR₂ Amido_Complex->Coupled_Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion: A Robust Platform for Innovation

The palladium-catalyzed cross-coupling of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate provides a powerful and versatile platform for the synthesis of novel, highly functionalized thieno[2,3-c]pyridine derivatives. By carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can efficiently generate diverse libraries of compounds for screening in drug discovery and materials science applications. The protocols outlined in this guide serve as a comprehensive starting point for the exploration of this valuable chemical space.

References

  • Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors. ResearchGate. [Link]

  • A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Publishing. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC. [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Recent advances in Palladium(II)-catalyzed activation of aromatic ring C-H bonds. ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines.
  • ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]

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Method

Precision Ligand Engineering for Suzuki-Miyaura Coupling of Heteroaromatic Bromides

Topic: Ligand selection for Suzuki coupling of heteroaromatic bromides Content Type: Application Notes and Protocols Executive Summary In medicinal chemistry, the "Heterocycle Problem" remains a primary bottleneck. While...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ligand selection for Suzuki coupling of heteroaromatic bromides Content Type: Application Notes and Protocols

Executive Summary

In medicinal chemistry, the "Heterocycle Problem" remains a primary bottleneck. While Suzuki-Miyaura coupling is robust for simple aromatics, heteroaromatic bromides (e.g., pyridines, pyrimidines, thiazoles) introduce distinct failure modes: catalyst poisoning via N-coordination, electronic deactivation, and competitive protodeboronation of unstable boronic acid partners.

This guide moves beyond legacy catalysts (e.g., Pd(PPh₃)₄) to detail the application of Dialkylbiaryl Phosphines (Buchwald Ligands) and N-Heterocyclic Carbenes (NHCs/PEPPSI) . These advanced ligand classes are engineered to enforce reductive elimination in sterically crowded systems and outcompete decomposition pathways through superior turnover frequencies (TOF).

Mechanistic Drivers of Ligand Selection

To select the correct ligand, one must understand the specific step of the catalytic cycle that is rate-limiting for the substrate .

The N-Coordination Trap (Catalyst Poisoning)

Heterocycles with accessible nitrogen lone pairs (e.g., 2-bromopyridine, thiazole) can displace phosphine ligands or occupy open coordination sites on Palladium, forming stable, inactive Pd(II)-heterocycle complexes.

  • Solution: Use bulky, electron-rich ligands (e.g., XPhos , SPhos , Pd-PEPPSI-IPr ) that sterically occlude the metal center, preventing substrate inhibition while maintaining an active catalytic pocket.

The Protodeboronation Race

Many heteroaryl boronic acids (especially 2-heteroaryl) undergo rapid protodeboronation in aqueous base, destroying the nucleophile before it can react.

  • Solution: The reaction rate must exceed the decomposition rate. Ligands that accelerate the Transmetallation and Reductive Elimination steps (e.g., XPhos , RuPhos ) are critical to "win the race."

Ligand Selection Matrix

This decision matrix synthesizes electronic and steric factors to identify the optimal catalyst system.

Table 1: Ligand Performance Profiles
Ligand / CatalystClassKey StrengthBest For...[1]
XPhos Buchwald (Biaryl Phosphine)Universal high activity; steric bulk.General Purpose. Unactivated aryl chlorides/bromides; 2-heteroaryl boronic acids.
SPhos Buchwald (Biaryl Phosphine)Extreme stability; hydration tolerance.Steric Hindrance. Ortho-substituted bromides or boronic acids.
RuPhos Buchwald (Biaryl Phosphine)Electron-rich; prevents dehalogenation.Electron-Rich Substrates. Amino-pyridines; secondary amines present.
Pd-PEPPSI-IPr NHC (Carbene)"Throw-away" ligand activation; high stability.Difficult Heterocycles. Highly coordinating substrates (e.g., imidazoles, triazoles).
Amphos BisphosphineAir-stable; low cost.Scale-up. Robust substrates where cost is a driver over extreme activity.
Visualization: The Selection Decision Tree

LigandSelection Start START: Analyze Substrate Q1 Is the Bromide Sterically Hindered? (ortho-substituted) Start->Q1 Q2 Is the Boronic Acid Unstable? (e.g., 2-pyridyl, 2-thiazolyl) Q1->Q2 No Rec_SPhos RECOMMENDATION: Pd-SPhos G4 (Excellent steric tolerance) Q1->Rec_SPhos Yes Q3 Is the Substrate Electron-Rich? (e.g., Amino-pyridine) Q2->Q3 No Rec_XPhos RECOMMENDATION: Pd-XPhos G4 (Fast turnover to beat decomposition) Q2->Rec_XPhos Yes Rec_RuPhos RECOMMENDATION: Pd-RuPhos G4 (Facilitates oxidative addition) Q3->Rec_RuPhos Yes Rec_PEPPSI RECOMMENDATION: Pd-PEPPSI-IPr (Resistant to N-poisoning) Q3->Rec_PEPPSI No (General/Coordinating)

Figure 1: Decision tree for selecting the optimal ligand based on substrate sterics, electronics, and stability.

Experimental Protocols

Modern protocols utilize Palladacycle Precatalysts (G3/G4) . These air-stable precursors activate rapidly under reaction conditions to generate the active monoligated Pd(0) species, avoiding the induction periods and instability associated with Pd(PPh₃)₄ or Pd(dba)₂/Ligand mixtures.

Protocol A: The "Universal" Screen (Micro-scale)

Use this protocol for initial scoping of new heteroaromatic pairs.

Reagents:

  • Heteroaryl Bromide (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base: K₃PO₄ (2.0 equiv) – Preferred over carbonates for base-sensitive heterocycles.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Charge a microwave vial (equipped with a stir bar) with the Heteroaryl Bromide (0.5 mmol), Boronic Acid (0.6 mmol), and K₃PO₄ (1.0 mmol).

  • Add XPhos Pd G4 (0.0125 mmol, 2.5 mol%).

  • Seal the vial and purge with Nitrogen or Argon for 3 minutes.

  • Add degassed 1,4-Dioxane (2.0 mL) and degassed Water (0.5 mL) via syringe.

  • Heat to 80 °C for 2–4 hours (or 100 °C for 30 min in microwave).

  • Analysis: Filter through a celite plug, dilute with EtOAc, and analyze via LC-MS.

Protocol B: Challenging "Unstable" Couplings (2-Heteroaryl Boronates)

Designed for 2-pyridyl boronic acids which are prone to rapid protodeboronation.

Key Modification: High catalyst loading and fast activation are required to couple the boronate before it decomposes.

Reagents:

  • Heteroaryl Bromide (1.0 equiv)

  • Unstable Boronic Acid (1.5–2.0 equiv) – Excess is crucial.

  • Catalyst: XPhos Pd G4 (5 mol%) OR Pd-PEPPSI-IPr (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: n-Butanol (or THF) : Water (2:1)

Procedure:

  • Dissolve the Heteroaryl Bromide and Catalyst in the organic solvent (degassed).

  • Dissolve the Base in the water (degassed).

  • Slow Addition Strategy: Heat the Bromide/Catalyst/Base mixture to 60 °C. Slowly add the Boronic Acid (dissolved in a minimum amount of solvent) over 1 hour via syringe pump.

    • Rationale: Keeps the concentration of free boronic acid low, favoring transmetallation over bimolecular decomposition.

  • Monitor consumption of the bromide via HPLC.

Visualization of the Catalytic Cycle

Understanding where the ligand acts allows for rational troubleshooting.

CatalyticCycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (L-Pd(II)-Ar-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Heterocycle N-binding RedElim Reductive Elimination (Product Release) TransMet->RedElim Decomp Protodeboronation (Boronic Acid Loss) TransMet->Decomp Slow Reaction RedElim->Pd0 L_Effect1 Electron-rich Ligands (RuPhos) accelerate this L_Effect1->OxAdd L_Effect2 Bulky Ligands (XPhos) prevent Poisoning L_Effect2->Poison Blocks L_Effect3 Bulky Ligands (SPhos) force Elimination L_Effect3->RedElim

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting critical failure points (Poisoning, Protodeboronation) and where specific ligands intervene.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Conversion (Bromide remains) Catalyst Poisoning or Failure of Oxidative Addition.Switch to Pd-PEPPSI-IPr or XPhos Pd G4 . Increase temperature to 100 °C.
Bromide Consumed, No Product (Dehalogenation)

-Hydride elimination or reduction.
Use RuPhos (prevents reduction). Switch solvent to Toluene (anhydrous) if alcohol was used.
Boronic Acid Consumed, Bromide Remains Protodeboronation of the boronic acid.Use Protocol B (Slow addition). Switch to MIDA Boronate or Potassium Trifluoroborate salt.
Low Yield with Ortho-subs. Steric crowding preventing transmetallation.Switch to SPhos (specifically designed for sterics).

References

  • Buchwald, S. L., et al. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters."[2] Journal of the American Chemical Society, 2007.[2][3][4]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Suzuki-Miyaura Cross-Coupling Reactions." Chemistry - A European Journal, 2006.[1]

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects and Recent Developments." Chemical Reviews, 1995.[4]

  • BenchChem Technical Support. "Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine." BenchChem Application Notes, 2025.

  • Sigma-Aldrich. "Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes." Technical Guides.

Sources

Application

Application Note: Strategic Functionalization of Thienopyridines

Topic: Advanced Functionalization Strategies for Thieno[2,3-b]pyridine Scaffolds Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Functionalization Strategies for Thieno[2,3-b]pyridine Scaffolds Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Analysis

Thienopyridines represent a "privileged scaffold" in medicinal chemistry, serving as the core for blockbuster antiplatelet agents (e.g., Clopidogrel, Prasugrel) and emerging kinase inhibitors. However, their dual-ring nature presents a unique synthetic challenge: the fusion of an electron-rich thiophene with an electron-deficient pyridine creates a reactivity dichotomy .

Successful functionalization requires a "Divide and Conquer" strategy:

  • The Thiophene Ring (Electron-Rich): Susceptible to Electrophilic Aromatic Substitution (EAS) and Direct C–H Arylation.

  • The Pyridine Ring (Electron-Poor): Resistant to EAS but highly reactive toward Nucleophilic Aromatic Substitution (S_NAr) (via Halogen/N-oxide intermediates) and Radical Minisci-type alkylations.

This guide provides three field-validated protocols to access distinct chemical spaces on the thieno[2,3-b]pyridine core.

Reactivity Map & Workflow

The following diagram illustrates the divergent reactivity profiles and the logic flow for selecting the correct protocol.

Thienopyridine_Reactivity Core Thieno[2,3-b]pyridine Core Scaffold Thiophene_Zone Thiophene Ring (Electron Rich) Core->Thiophene_Zone Pyridine_Zone Pyridine Ring (Electron Poor) Core->Pyridine_Zone EAS Electrophilic Attack (Halogenation) Thiophene_Zone->EAS Reagent: NBS/NIS CH_Act Direct C-H Arylation (Pd-Catalysis) Thiophene_Zone->CH_Act Reagent: Pd(OAc)2 Prod_A C-2/C-3 Functionalized Analogs EAS->Prod_A CH_Act->Prod_A Minisci Radical Alkylation (Minisci Reaction) Pyridine_Zone->Minisci Reagent: R-COOH/Ag+ N_Oxide N-Oxidation -> S_NAr Pyridine_Zone->N_Oxide Reagent: mCPBA Prod_B C-4/C-6 Functionalized Analogs Minisci->Prod_B N_Oxide->Prod_B

Caption: Divergent reactivity map for thieno[2,3-b]pyridine. Green path: Electrophilic/Metalation. Red path: Radical/Nucleophilic.

Protocol A: Regioselective C-2 Bromination (The Gateway)

Objective: To install a bromine handle at the C-2 position (thiophene alpha-position) for subsequent cross-coupling (Suzuki, Buchwald). Mechanism: Electrophilic Aromatic Substitution (EAS). The sulfur atom directs electron density to C-2, making it the most nucleophilic site.

Experimental Procedure

Reagents:

  • Substrate: Thieno[2,3-b]pyridine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve thieno[2,3-b]pyridine (1.0 mmol, 135 mg) in anhydrous ACN (10 mL).

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes. Expert Insight: Cooling prevents over-bromination at C-3.

  • Addition: Add NBS (1.05 mmol, 187 mg) portion-wise over 5 minutes. Protect the flask from light using aluminum foil (prevents radical side reactions).

  • Reaction: Allow the mixture to warm to RT naturally. Monitor by TLC (System: 20% EtOAc/Hexanes) or LC-MS. Reaction is typically complete in 2–4 hours.

  • Quench: Dilute with EtOAc (30 mL) and wash with saturated Na₂S₂O₃ (sodium thiosulfate) solution to remove excess bromine, followed by water and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Validation Criteria:

  • ¹H NMR: Disappearance of the C-2 doublet (most downfield thiophene proton). The C-3 proton remains as a singlet.

  • MS: Characteristic isotope pattern for Br (M+ and M+2 peaks of equal intensity).

Protocol B: Direct C–H Arylation (Atom Economy)

Objective: To couple an aryl group directly to C-2 without pre-halogenation. Mechanism: Pd(II)/Pd(0) catalytic cycle involving Concerted Metalation-Deprotonation (CMD). This avoids the extra step of bromination.

Experimental Procedure

Reagents:

  • Substrate: Thieno[2,3-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃·HBF₄ (10 mol%) or PCy3

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: Toluene or DMA (degassed)

Step-by-Step Protocol:

  • Setup: Charge a dried Schlenk tube or microwave vial with thieno[2,3-b]pyridine (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)₂ (5.6 mg), Ligand (14.5 mg), and Base (138 mg K₂CO₃).

  • Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 3 cycles (Vacuum/Backfill). Trustworthiness: Oxygen is the enemy of C-H activation; thorough degassing is non-negotiable.

  • Solvation: Inject anhydrous, degassed Toluene (2.5 mL) through the septum.

  • Heating: Heat the sealed vessel to 100–120 °C for 16 hours. (Microwave alternative: 140 °C for 1 hour).

  • Workup: Cool to RT. Filter the slurry through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black.

  • Purification: Concentrate filtrate and purify via column chromatography.

Optimization Table:

VariableStandard ConditionAlternative for Steric BulkAlternative for High Yield
Solvent TolueneDMA / DMFXylene
Base K₂CO₃Cs₂CO₃KOAc
Ligand P(t-Bu)₃SPhosPPh₃ (requires higher loading)

Protocol C: Radical Minisci Alkylation (Pyridine Functionalization)

Objective: To install alkyl groups on the electron-deficient pyridine ring (typically C-6 or C-4). Mechanism: Generation of a nucleophilic alkyl radical (from a carboxylic acid) which attacks the protonated (activated) pyridine ring.

Experimental Procedure

Reagents:

  • Substrate: Thieno[2,3-b]pyridine (1.0 equiv)

  • Radical Source: Alkyl Carboxylic Acid (R-COOH) (2.0–3.0 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate) (2.0 equiv)

  • Catalyst: AgNO₃ (20 mol%)

  • Acid: TFA (1.0 equiv) or H₂SO₄ (catalytic)

  • Solvent: DCM/Water (biphasic 1:1)

Step-by-Step Protocol:

  • Preparation: In a vial, dissolve thienopyridine (0.5 mmol) and the alkyl carboxylic acid (1.0 mmol) in DCM (2 mL) and Water (2 mL).

  • Activation: Add TFA (0.5 mmol). Expert Insight: Protonation of the pyridine nitrogen lowers the LUMO energy, making the ring susceptible to nucleophilic radical attack.

  • Initiation: Add AgNO₃ (0.1 mmol, 17 mg).

  • Radical Generation: Heat the mixture to 40–50 °C. Add (NH₄)₂S₂O₈ (1.0 mmol) slowly (either portion-wise or as a solution) over 20 minutes to control gas evolution (CO₂).

  • Monitoring: Stir vigorously for 2–4 hours. The biphasic system requires high stir rates (1000 rpm) for effective phase transfer.

  • Workup: Basify with saturated NaHCO₃ (pH > 8) to deprotonate the pyridine. Extract with DCM (3x).

  • Purification: The crude mixture often contains unreacted acid; wash with dilute NaOH if the product is non-acidic, then chromatograph.

Troubleshooting & "The Scientist's Notebook"

ObservationRoot CauseCorrective Action
Low Yield in C-H Arylation Catalyst Poisoning by SulfurIncrease catalyst loading to 10 mol%; ensure S-atoms are not chelating Pd (use bulky ligands like SPhos).
Regioisomer Mix (Minisci) Lack of Steric ControlMinisci is notoriously unselective (C-4 vs C-6). Block C-6 or use bulky radicals (t-Butyl) to favor C-4.
Over-bromination (Protocol A) Temperature too highStrictly maintain 0 °C. Add NBS as a solution in ACN dropwise.
Protodebromination (Suzuki) Reductive Elimination failureSwitch to anhydrous conditions; use dry solvents and CsF as base to facilitate transmetallation.

References

  • Litvinov, V. P. (2005).[2][3] The Chemistry of Thienopyridines. ResearchGate. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Link

  • He, R., et al. (2022). Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. Organic Letters. Link[5]

  • Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. MedChemComm. Link

  • Lérida, A. C., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines. Molecules. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of 2-Bromopyridine Derivatives

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-bromopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-bromopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important class of heteroaromatic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's mechanics to empower you to troubleshoot effectively and optimize your results.

The Suzuki-Miyaura coupling is a powerful tool, but its application to electron-deficient N-heterocycles like 2-bromopyridine presents unique challenges.[1][2] The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which is a primary cause of sluggish or failed reactions.[3] This guide will address this core issue and other common hurdles through a detailed FAQ section, troubleshooting protocols, and optimized reaction conditions.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered when performing Suzuki coupling with 2-bromopyridine and its derivatives.

Q1: My reaction is sluggish or has completely stalled. What is the most likely cause?

A1: The most frequent culprit is the inhibition or deactivation of the palladium catalyst by the pyridine nitrogen.[3] The nitrogen's lone pair can coordinate strongly to the Pd(0) or Pd(II) center, disrupting the catalytic cycle.[3] This is especially problematic with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site. Other common causes include poor quality of reagents (especially the boronic acid), insufficient degassing leading to catalyst oxidation, or a suboptimal choice of ligand and base.[4]

Q2: I'm observing a low yield of my desired product. What are the first things I should check?

A2: A low yield, assuming some product is forming, points towards suboptimal reaction conditions or competing side reactions.[4][5]

  • Reagent Quality: Verify the purity of your 2-bromopyridine and boronic acid. Boronic acids can degrade over time, especially if not stored properly, leading to protodeboronation.[5][6]

  • Catalyst System: The combination of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider switching to more robust systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the key steps of oxidative addition and reductive elimination.[6][7][8]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9][10][11] For 2-bromopyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[11][12]

  • Temperature: Ensure the reaction is heated sufficiently. Typical temperatures range from 80-120 °C.[12] If the reaction is slow, a modest increase in temperature may improve the rate, but be cautious of potential catalyst decomposition.[4]

Q3: I see significant amounts of homocoupled boronic acid (Ar'-Ar') and dehalogenated starting material (pyridine). How can I minimize these side products?

A3:

  • Homocoupling: This side reaction is often caused by the presence of oxygen, which can facilitate the palladium-catalyzed coupling of two boronic acid molecules.[4][6] Rigorous degassing of your solvents and reaction vessel is essential.[4] Using a direct Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can also mitigate this, as the in situ reduction of Pd(II) can sometimes promote homocoupling.[4]

  • Dehalogenation: The replacement of the bromine atom with hydrogen is another common side reaction, particularly with electron-deficient heteroaryl halides.[2][6] This occurs via a palladium-hydride species, which can be generated from the base, solvent, or trace water.[2] To minimize dehalogenation, consider using a weaker, non-hydroxide base like K₂CO₃ or Cs₂CO₃ and ensure your solvent is anhydrous if the protocol calls for it.[2]

Q4: My reaction workup is difficult, and I'm struggling to remove impurities. What are the best purification strategies?

A4: Common impurities include unreacted starting materials, homocoupled products, and residual palladium.[13]

  • Aqueous Workup: A standard workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or brine to remove the inorganic base and other water-soluble species.[12][13]

  • Filtration: To remove the palladium catalyst, you can filter the crude mixture through a pad of celite or silica gel.[13]

  • Column Chromatography: This is the most common method for separating the desired product from closely related organic impurities.[12][13] Careful selection of the eluent system is key to achieving good separation.[13]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective final purification step.[13]

Mechanistic Insight: The Challenge of 2-Bromopyridine

The core difficulty arises from the Lewis basicity of the pyridine nitrogen. This creates a parasitic equilibrium where the nitrogen competes with the phosphine ligand for coordination to the palladium center, potentially forming inactive or less active catalyst species.

Suzuki_Inhibition Active_Catalyst Pd(0)Lₙ (Active Catalyst) Ox_Add_Complex Ar-Pd(II)-Br(L)ₙ (Oxidative Addition) Active_Catalyst->Ox_Add_Complex Oxidative Addition Inactive_Complex [Pyridine-Pd] Complex (Inactive/Less Active) Active_Catalyst->Inactive_Complex Catalyst Inhibition Pyridine_Br 2-Bromopyridine Pyridine_Br->Ox_Add_Complex Pyridine_Br->Inactive_Complex Transmetalation Transmetalation Ox_Add_Complex->Transmetalation Catalytic Cycle Proceeds

Caption: Catalyst inhibition by 2-bromopyridine.

Using bulky, electron-rich ligands helps to mitigate this issue. These ligands form more stable complexes with palladium, reducing the likelihood of displacement by the pyridine nitrogen and promoting the desired catalytic cycle.[6]

Troubleshooting and Optimization Protocols

If you are facing challenges, a systematic approach to optimization is crucial. Below is a recommended workflow and a detailed protocol for screening reaction conditions.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Low/No Yield Check_Reagents Step 1: Verify Reagent Quality - Fresh Boronic Acid? - Catalyst/Ligand Viable? - Solvents Degassed? Start->Check_Reagents Re_Run Action: Use fresh reagents Re-run reaction Check_Reagents->Re_Run Problem Found Screen_Conditions Step 2: Screen Conditions - New Ligand? - New Base? - New Solvent? Check_Reagents->Screen_Conditions Reagents OK Re_Run->Screen_Conditions Fails Success Success: High Yield Re_Run->Success Works Optimize Step 3: Optimize - Temperature? - Concentration? - Stoichiometry? Screen_Conditions->Optimize Improvement Seen Optimize->Success

Caption: A logical workflow for troubleshooting Suzuki reactions.

Protocol 1: General Starting Conditions for 2-Bromopyridine Derivatives

This protocol provides a robust starting point that can be optimized for specific substrates.[12]

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos or XPhos, 4-5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromopyridine, arylboronic acid, base, palladium catalyst, and ligand.

  • Seal the flask and evacuate and backfill with the inert gas three times.

  • Add the degassed solvent via syringe. The typical concentration is 0.1–0.5 M with respect to the 2-bromopyridine.

  • Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

Data Summary: Recommended Reaction Parameters

The choice of catalyst, ligand, and base is highly dependent on the specific substrates. The following table provides a summary of commonly used and effective systems for the Suzuki coupling of 2-bromopyridine derivatives.

ParameterRecommended OptionsTypical Loading/EquivalentsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1-5 mol%Pd₂(dba)₃ is a direct Pd(0) source and can reduce homocoupling.[4] Pd(OAc)₂ is a stable Pd(II) precatalyst.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃, dppf1:1 to 2:1 ratio (Ligand:Pd)Bulky, electron-rich monophosphine ligands (Buchwald type) are often superior for challenging substrates like 2-bromopyridines.[5][14]
Base K₃PO₄, Cs₂CO₃, K₂CO₃2.0-3.0 equivStrong, non-nucleophilic inorganic bases are preferred. K₃PO₄ is often an excellent choice.[11][12]
Solvent 1,4-Dioxane, Toluene, THF (often with water)0.1 - 0.5 MAprotic solvents are common. A small amount of water is often beneficial for dissolving the base and facilitating the catalytic cycle.[12][15]
Temperature 80 - 120 °C-Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[4][12]

The Suzuki Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->Pd0 Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-Br (2-Bromopyridine) ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal

Sources

Optimization

Advanced Optimization of Stille Couplings with Thienopyridine Substrates

Technical Support Center | Protocol ID: STILLE-TP-04 Audience: Senior Chemists, Process Development Scientists Scope: Troubleshooting low yields, catalyst poisoning, and purification issues in Palladium-catalyzed cross-c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Protocol ID: STILLE-TP-04

Audience: Senior Chemists, Process Development Scientists Scope: Troubleshooting low yields, catalyst poisoning, and purification issues in Palladium-catalyzed cross-couplings involving thienopyridine scaffolds.

Executive Summary

Thienopyridines present a "perfect storm" for Stille coupling failure. The pyridine nitrogen acts as a strong


-donor, competitively binding to the Palladium center (catalyst poisoning), while the thiophene ring modulates electronic density, often making the halide bond less reactive toward oxidative addition.

This guide moves beyond standard textbook conditions, focusing on the Liebeskind-Farina protocols and Buchwald ligand strategies required to overcome heteroatom interference.

Module 1: Catalyst & Ligand Architecture

The Problem: Standard ligands like PPh


 (as found in Pd(PPh

)

) are often ineffective. The thienopyridine nitrogen displaces PPh

, forming a stable, unreactive Pd-heterocycle complex (off-cycle resting state).

The Solution: You must shift the equilibrium back to the active catalytic cycle using either "Soft" Arsenic Ligands or Bulky Biaryl Phosphines .

Recommended Catalyst Systems
System TypeCatalyst PrecursorLigandRatio (L:Pd)Mechanism of Action
Type A (Classic Farina) Pd

(dba)

AsPh

(Triphenylarsine)
4:1AsPh

is a "softer" ligand than PPh

. It dissociates more easily, facilitating transmetallation, but is weak enough to prevent severe autoretardation.
Type B (Modern Buchwald) Pd

(dba)

XPhos or SPhos 2:1Extremely bulky ligands prevent the thienopyridine nitrogen from coordinating to the Pd center via steric shielding.
Type C (High Activity) Pd(P(t-Bu)

)

None (Pre-formed)N/AHighly active for sterically hindered or electron-rich chlorides.

Critical Insight: If using Type A , you must use Copper(I) Iodide (CuI) as a co-catalyst (see Module 2). AsPh


 alone is often insufficient for thienopyridines.
Module 2: The "Copper Effect" (Liebeskind-Farina Conditions)

For thienopyridines, the rate-determining step is often transmetallation . The stannane is not nucleophilic enough to displace the coordinated nitrogen or the ligand.

Protocol: Add CuI (10-20 mol%) .

Why it works:

  • Scavenging: CuI scavenges free ligand (L), preventing it from re-coordinating to Pd.

  • Transmetallation Shunt: The organostannane transfers its R-group to Copper first (forming a transient Organocopper species), which transmetallates to Palladium 1000x faster than the Tin species.

StilleMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Thienopyridine) Pd0->OxAdd R-X Poison OFF-CYCLE N-Coordination Poisoning OxAdd->Poison N-binding TransMet Transmetallation (Rate Determining) OxAdd->TransMet R-SnBu3 Poison->OxAdd Heat/Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuI CuI Additive CuSn Sn/Cu Exchange CuI->CuSn R-SnBu3 CuSn->TransMet R-Cu (Fast)

Figure 1: The Stille catalytic cycle highlighting the off-cycle poisoning trap caused by thienopyridine nitrogen and the acceleration provided by the CuI "shunt" pathway.

Module 3: Experimental Protocol (The "Gold Standard")

Scenario: Coupling 7-bromo-thieno[3,2-b]pyridine with tributyl(vinyl)stannane.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk tube or microwave vial. Backfill with Argon 3x.

  • Reagents: Add Thienopyridine halide (1.0 equiv), Stannane (1.1 equiv), and CuI (0.1 equiv) .

  • Catalyst: Add Pd

    
    (dba)
    
    
    
    (0.05 equiv)
    and AsPh
    
    
    (0.2 equiv)
    .
    • Note: If using XPhos, use 0.025 equiv Pd

      
      (dba)
      
      
      
      and 0.1 equiv XPhos.
  • Solvent: Add anhydrous 1,4-Dioxane or DMF (0.1 M concentration). Degas by sparging with Argon for 10 mins.

  • Activation: Seal the vessel.

  • Reaction: Heat to 100°C for 12-24 hours.

    • Microwave Option: 120°C for 30-60 minutes is often superior for thienopyridines to overcome the activation energy of the poisoned catalyst.

Module 4: Workup & Tin Removal (The "Cleanup")

Tin byproducts (Bu


SnX) are toxic and grease-like, often co-eluting with thienopyridines. Do not rely on standard silica columns.

Protocol: KF/Silica Gel Solid Phase Extraction

  • Prepare Adsorbent: Mix Potassium Fluoride (KF) and Silica Gel (10% w/w KF). Grind to a fine powder.

  • Quench: Dilute reaction mixture with Et

    
    O or EtOAc.
    
  • Treatment: Add the KF/Silica powder (approx. 500mg per 100mg of stannane used) directly to the organic solution.

  • Stir: Stir vigorously for 30 minutes. The free tin species reacts to form insoluble polymeric fluorostannanes.

  • Filter: Filter through a pad of Celite.

  • Purify: Proceed to standard flash chromatography. The tin load will be reduced by >95%.

Troubleshooting & FAQs
Q1: The reaction turns black immediately upon heating, and yield is <10%.

Diagnosis: "Pd Black" precipitation. The catalyst is decomposing before it can react. Fix:

  • Ligand Load: Increase Ligand:Pd ratio. For AsPh

    
    , go to 8:1.
    
  • Solvent: Switch from DMF to Toluene/Dioxane. DMF can promote Pd reduction/aggregation at high temps.

  • Oxygen: Ensure rigorous degassing. Oxygen accelerates phosphine oxidation, leaving "naked" Pd to aggregate.

Q2: Starting material is consumed, but only protodehalogenated product (H-Thienopyridine) is formed.

Diagnosis:


-Hydride elimination or protonolysis.
Fix: 
  • Water: Ensure solvents are strictly anhydrous.

  • Base: Add CsF (2.0 equiv) . Fluoride activates the stannane and neutralizes stray protons.

Q3: Reaction stalls at 50% conversion.

Diagnosis: Catalyst death or product inhibition. The product (a bis-heterocycle) might be a better ligand than the substrate. Fix:

  • Re-dose: Add a second portion of catalyst (active species) after 12 hours.

  • Microwave: Use microwave heating to pulse the energy; this often destabilizes the resting state product-Pd complex.

Troubleshooting Start Low Yield / Failure CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Aggregation) CheckColor->Black OrangeRed Orange/Red/Yellow (Homogeneous) CheckColor->OrangeRed LigandIssue Ligand Instability ACTION: Switch to XPhos or Increase AsPh3 ratio Black->LigandIssue CheckTLC Check TLC/LCMS OrangeRed->CheckTLC SM_Remains SM Remains (Catalyst Poisoning) CheckTLC->SM_Remains Dehal De-halogenated Product (Protonolysis) CheckTLC->Dehal AddCuI ACTION: Add CuI (20 mol%) Increase Temp/Microwave SM_Remains->AddCuI DrySolv ACTION: Dry Solvents Add CsF Dehal->DrySolv

Figure 2: Decision tree for diagnosing reaction failure based on visual cues and LCMS data.

References
  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as the ligand." Journal of the American Chemical Society.

  • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[1] "On the nature of the 'copper effect' in the Stille cross-coupling." The Journal of Organic Chemistry.

  • Billingsley, K. L., & Buchwald, S. L. (2008). "A General System for the Stille Cross-Coupling of Chlorides with Organostannanes." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Removal of Organotin Residues from Stille Reactions." BenchChem Knowledge Base.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition.

Sources

Troubleshooting

Minimizing dehalogenation in Suzuki coupling of heteroaromatics

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. As Senior Application Scientists, we understand the nuances and challenges of complex cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. As Senior Application Scientists, we understand the nuances and challenges of complex cross-coupling reactions. This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and a clear understanding of the mechanistic underpinnings to help you minimize the undesired dehalogenation of heteroaromatics in your Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the dehalogenation side reaction.

Q1: What exactly is dehalogenation in the context of Suzuki coupling?

Dehalogenation is a common side reaction where the halide (I, Br, Cl) on your heteroaromatic starting material is replaced by a hydrogen atom, resulting in a reduced, non-coupled byproduct.[1] This unwanted reaction consumes your starting material and reduces the overall yield of the desired biaryl product.[1]

Q2: What is the primary mechanism driving this unwanted dehalogenation?

The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] After the initial oxidative addition of the heteroaryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X intermediate can react with a hydride source. This is followed by reductive elimination of the Ar-H byproduct, regenerating the Pd(0) catalyst which can re-enter the dehalogenation cycle.[2]

Sources of the critical hydride species can include:

  • Solvents: Protic solvents, especially alcohols like methanol or ethanol, can be oxidized by the palladium complex to generate a Pd-H species.[2][3][4]

  • Bases: Certain bases or their decomposition products can act as hydride donors.[2] Strong alkoxide bases are particularly noted for this.[4]

  • Water: While often essential for the reaction, water can also serve as a hydrogen source under certain conditions.[5][6]

Q3: Are certain heteroaryl halides more susceptible to dehalogenation?

Yes, the susceptibility is influenced by both the halide and the nature of the heteroaromatic ring.

  • By Halide: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl .[1][7] While heteroaryl iodides are the most reactive in the desired coupling, they are also the most prone to this side reaction. Chloro- and bromo-heteroarenes are often superior substrates for minimizing dehalogenation.[7][8]

  • By Heteroaromatic Ring:

    • Electron-Deficient Systems: Heterocycles with electron-withdrawing character (e.g., pyridines, pyrazines, pyrazoles) are more prone to dehalogenation.[1][9]

    • N-H Containing Heterocycles: Substrates like indoles, pyrroles, and some pyrazoles are notoriously challenging.[1] Deprotonation of the N-H bond by the base increases the electron density of the ring, which can influence side reactions.[1] In some cases, this dehalogenation can be suppressed by protecting the pyrrole nitrogen.[10] The nitrogen atom can also coordinate to the palladium center, inhibiting catalysis and allowing more time for side reactions to occur.[1]

Q4: How does the choice of boronic acid or ester impact dehalogenation?

While the heteroaryl halide is the primary partner in the dehalogenation step, the organoboron reagent plays an indirect but crucial role. A slow transmetalation step (the transfer of the organic group from boron to palladium) is a key reason for dehalogenation.[1] If the transmetalation is sluggish, the Ar-Pd-X intermediate has a longer lifetime, increasing the probability of it encountering a hydride source and undergoing dehalogenation.[1][11] Using highly active and stable boronic acids or esters can accelerate the forward, desired reaction, thus outcompeting the dehalogenation pathway.[1]

Mechanistic Overview: Desired Coupling vs. Dehalogenation

To effectively troubleshoot, it is crucial to visualize the point of divergence between the productive Suzuki-Miyaura cycle and the off-cycle dehalogenation pathway.

Suzuki_vs_Dehalogenation cluster_legend Legend Pd0 Pd(0)L_n ArPdX Ar(Het)-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar(Het)-X) ArPdOR Ar(Het)-Pd(II)L_n-OR ArPdX->ArPdOR Base Activation ArPdH Ar(Het)-Pd(II)L_n-H ArPdX->ArPdH Undesired Hydride Transfer ArPdAr Ar(Het)-Pd(II)L_n-Ar' ArPdOR->ArPdAr Transmetalation (Ar'B(OR)₂) ArPdAr->Pd0 Product Ar(Het)-Ar' ArPdAr->Product Reductive Elimination HydrideSource Hydride Source (Solvent, Base, H₂O) ArPdH->Pd0 Dehalogenated Ar(Het)-H ArPdH->Dehalogenated Reductive Elimination Desired Desired Suzuki Pathway Undesired Dehalogenation Pathway

Caption: Divergence of the catalytic cycle leading to dehalogenation.

Troubleshooting Guide: Common Scenarios

This guide provides direct answers to specific experimental problems.

Q: My primary isolated product is the dehalogenated starting material. What are the first parameters I should change?

This is a classic sign that the dehalogenation pathway is kinetically favored over the transmetalation/reductive elimination of the desired product.

Recommended Actions & Rationale:

  • Change Your Solvent: If you are using a protic solvent like methanol, ethanol, or isopropanol, switch to an aprotic solvent such as dioxane, THF, or toluene .[1] Alcohols are common hydride sources.[2][3]

  • Re-evaluate Your Base: If you are using a strong base, particularly an alkoxide (e.g., NaOtBu, KOMe), switch to a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃ .[1][12] These are less likely to generate hydride species.

  • Screen Your Ligand: The ligand is critical. If you are using a simple ligand like PPh₃, switch to a modern, bulky, and electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃ , or an N-heterocyclic carbene (NHC) ligand.[1][2][13] These ligands accelerate the desired reductive elimination, helping it outcompete the dehalogenation pathway.[2]

Q: I'm working with an indole/pyrrole/pyrazole substrate and observing significant dehalogenation. What specific strategies should I employ?

N-H containing heterocycles present unique challenges due to the acidity of the N-H proton and the coordinating ability of the nitrogen atom.[1]

Recommended Actions & Rationale:

  • Protect the N-H Group: The most direct solution is to protect the nitrogen. Common protecting groups like Boc, SEM, or a simple methyl group can prevent deprotonation by the base and may alter the electronic properties favorably.[1][10]

  • Use Milder Bases: A milder base such as K₂CO₃ or even an organic base might be sufficient and can prevent unwanted side reactions involving the heterocycle.[1]

  • Employ Specialized Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos) are often highly effective for these specific substrates as they can promote the desired coupling even in the presence of a potentially coordinating nitrogen atom.[1][3]

Q: My reaction is very sluggish, and by the time it reaches partial conversion, a lot of dehalogenated byproduct has formed. What's happening?

A sluggish reaction indicates a slow step in the catalytic cycle, which gives the dehalogenation side reaction more time to occur.[1] The bottleneck is often oxidative addition (especially with chlorides) or transmetalation.[1][11]

Recommended Actions & Rationale:

  • Increase Temperature Carefully: A modest increase in temperature (e.g., from 80 °C to 100 °C) can sometimes accelerate the desired reaction more than the side reaction.[12] However, be cautious, as excessive heat can also lead to catalyst decomposition.[12]

  • Use a More Active Catalyst System:

    • Ligand Choice: Ensure you are using a highly active, electron-rich ligand to facilitate oxidative addition.[2][13]

    • Palladium Pre-catalyst: Consider using a modern pre-catalyst that readily generates the active Pd(0) species under mild conditions.[3] Using a direct Pd(0) source like Pd₂(dba)₃ can also be beneficial over Pd(II) sources that require in situ reduction.[12]

  • Check Your Boron Reagent: Ensure your boronic acid or ester is of high purity and reactivity.[1] A poor-quality organoboron reagent will slow transmetalation, directly promoting dehalogenation.[1] Consider switching to a more stable form, like a MIDA boronate, especially for unstable heteroaryl boronic acids.[12]

Key Parameter Optimization Summary

The choice of reagents is a multi-variable optimization problem. The following table summarizes general trends.

ParameterRecommended for Minimizing DehalogenationRationale
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) or NHCs.[1][2]Promotes faster reductive elimination of the desired product and accelerates oxidative addition, shortening the lifetime of the key Ar-Pd-X intermediate.[2][11]
Base Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[1][12]Less likely to act as a hydride source compared to strong alkoxide bases.[4]
Solvent Aprotic solvents (e.g., Dioxane, Toluene, THF, 2-MeTHF).[1][2]Avoids the use of protic solvents (alcohols) which can be directly oxidized to form Pd-H species.[2][3]
Halide Cl or Br are often preferred over I.[7][8]While less reactive in oxidative addition, they are significantly less prone to dehalogenation compared to the corresponding iodide.[1][7]
Water Content Controlled and minimized. Use anhydrous conditions if possible, or carefully titrate water if needed (e.g., for K₃PO₄).[1][6]Excessive water can be a source of protons/hydrides and can promote protodeboronation, which slows the desired reaction.[5][6][12]

Troubleshooting Workflow

If you are facing issues with dehalogenation, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start High Dehalogenation Observed check_solvent Is solvent protic (e.g., MeOH, EtOH)? start->check_solvent action_solvent Switch to Aprotic Solvent (Dioxane, Toluene, THF) check_solvent:f0->action_solvent Yes check_base Using strong base (e.g., NaOtBu)? check_solvent:f0->check_base No action_solvent->check_base action_base Switch to Weaker Base (K₃PO₄, K₂CO₃) check_base:f0->action_base Yes check_ligand Using simple ligand (e.g., PPh₃)? check_base:f0->check_ligand No action_base->check_ligand action_ligand Screen Bulky, Electron-Rich Ligands (SPhos, XPhos, NHCs) check_ligand:f0->action_ligand Yes check_substrate Is it an N-H heterocycle? check_ligand:f0->check_substrate No action_ligand->check_substrate action_substrate Protect N-H Group (e.g., Boc, SEM) check_substrate:f0->action_substrate Yes final_check Re-evaluate temperature and reagent purity check_substrate:f0->final_check No action_substrate->final_check

Caption: A step-by-step decision tree for troubleshooting dehalogenation.

Experimental Protocols

The following are generalized protocols designed to minimize dehalogenation for challenging substrates. Always perform reactions in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: Coupling of an Electron-Deficient Heteroaryl Bromide

This protocol is optimized for substrates prone to dehalogenation by promoting a rapid forward reaction.

Materials:

  • Heteroaryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (0.5 mL, degassed)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the heteroaryl bromide, arylboronic acid, and finely ground K₃PO₄.[1]

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in 1 mL of dioxane to form the catalyst complex.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the remaining dioxane (4 mL) and the degassed water (0.5 mL).[1]

  • Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of a Challenging N-Heterocyclic Chloride

This protocol uses a more active pre-catalyst and slightly different conditions to engage the less reactive chloride and minimize side reactions.

Materials:

  • N-Heterocyclic Chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid Pinacol Ester (Bpin) (1.3 mmol, 1.3 equiv)

  • XPhos Pd G3 (a pre-catalyst, 0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (5 mL, anhydrous)

  • Water (0.5 mL, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-heterocyclic chloride, arylboronic acid pinacol ester, K₂CO₃, and the XPhos Pd G3 pre-catalyst.

  • Add the anhydrous 2-MeTHF and degassed water.

  • Degas the mixture thoroughly as described in Protocol 1.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. The higher temperature is often necessary for activating aryl chlorides.

  • Monitor the reaction progress by LC-MS. Due to the high activity of the catalyst, reactions are often complete within a few hours.

  • Follow the workup and purification procedure as outlined in Protocol 1.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. [Link]

  • PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • RSC Publishing. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics. [Link]

  • PMC. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • PMC. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Wiley Online Library. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

Optimization

Technical Support Center: Preventing Protodeboronation in Suzuki-Miyaura Coupling

Executive Summary Protodeboronation (the cleavage of the C–B bond and replacement with C–H) is the primary failure mode in the Suzuki-Miyaura coupling of electron-deficient, polyfluorinated, and 2-heteroaryl boronic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protodeboronation (the cleavage of the C–B bond and replacement with C–H) is the primary failure mode in the Suzuki-Miyaura coupling of electron-deficient, polyfluorinated, and 2-heteroaryl boronic acids. It is a competitive side reaction driven by the same basic conditions required for the transmetallation step of the catalytic cycle.

This guide moves beyond generic advice, providing a mechanistic understanding of why your substrate is decomposing and how to engineer the reaction environment to favor the productive cross-coupling pathway.

Module 1: Diagnosis & Mechanism

Q: How do I confirm if protodeboronation is the cause of my low yield?

A: Protodeboronation is often misdiagnosed as catalyst deactivation.

  • LC-MS Analysis: Look for a byproduct with a mass corresponding to

    
    . For a phenylboronic acid (
    
    
    
    ), this is simply Benzene (
    
    
    ).
  • Stoichiometry Check: If your aryl halide remains unconsumed but the boronic acid has disappeared, protodeboronation is the likely culprit.

  • Color Change: Rapid darkening of the reaction mixture often indicates the precipitation of Palladium black, which can occur if the boronic acid decomposes before it can transmetallate, leaving the active Pd(0) species unstable.

The Mechanism of Failure

Understanding the enemy is the first step to defeating it. Protodeboronation typically proceeds via a base-catalyzed pathway involving a boronate "ate" complex.

Protodeboronation BoronicAcid Ar-B(OH)2 (Neutral) Boronate [Ar-B(OH)3]- (Ate Complex) BoronicAcid->Boronate + Base Base Base (OH-) Base->Boronate TS Transition State (Ipso-Protonation) Boronate->TS Slow Step Coupling Pd-Catalyzed Cross-Coupling Boronate->Coupling Desired Pathway (Must be faster than decomp) Product Ar-H (Decomposed) TS->Product + H2O / H+

Figure 1: The competitive landscape between productive coupling and destructive protodeboronation.[1][2][3][4][5][6] The key to success is accelerating the bottom pathway or inhibiting the top one.

Module 2: Substrate-Specific Troubleshooting

Ticket #101: The "2-Pyridyl" Problem

User Issue: "I am trying to couple 2-pyridylboronic acid with an aryl chloride. I get <10% yield and mostly pyridine byproduct."

Expert Analysis: 2-Pyridyl boronates are notoriously unstable because the nitrogen lone pair facilitates the formation of a high-energy azaphenanthrene-like transition state or stabilizes the carbanion intermediate, leading to rapid C–B bond cleavage.

Corrective Protocol: The "Slow-Release" Strategy Do not use the free boronic acid. Use an MIDA (N-methyliminodiacetic acid) boronate .[1][7][8][9]

  • Why: MIDA boronates are protected and do not transmetallate. Under hydrolytic conditions, they slowly release the active boronic acid.[7][10] This keeps the standing concentration of the unstable free acid low, minimizing second-order decomposition pathways while maintaining enough concentration for the catalyst to scavenge.

Recommended Conditions:

  • Reagent: 2-Pyridyl MIDA boronate[7][8]

  • Catalyst: Pd2(dba)3 / XPhos (or XPhos Pd G2)

  • Base/Solvent: K3PO4 (3.0 equiv) in Dioxane:H2O (5:1)

  • Temp: 60 °C (Critical: MIDA hydrolysis is temp dependent)

Ticket #102: Polyfluorinated Aromatics

User Issue: "Coupling pentafluorophenylboronic acid results in total decomposition."

Expert Analysis: Electron-deficient rings (like


) stabilize the negative charge on the carbon atom during the cleavage of the C–B bond. In aqueous base, the half-life of these species can be measured in seconds.

Corrective Protocol: Anhydrous Activation Water is the proton source. Remove it.

  • Strategy: Use anhydrous fluoride sources (CsF) or anhydrous carbonate in non-protic solvents.

  • Catalyst: Use a highly active precatalyst (e.g., Pd-PEPPSI-IPr ) to ensure the oxidative addition and transmetallation happen faster than the background decomposition.

Recommended Conditions:

  • Solvent: Toluene (Anhydrous)

  • Base: CsF (2.0 equiv) or spray-dried K2CO3

  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%)

  • Temp: 80 °C

Module 3: Strategic Decision Matrix

Use this logic flow to select your initial reaction conditions.

DecisionTree Start Start: Select Substrate IsHetero Is it a 2-Heterocycle? (2-Pyridine, 2-Furan) Start->IsHetero IsFluoro Is it Polyfluorinated? IsHetero->IsFluoro No MIDA STRATEGY A: MIDA Boronate Slow Release IsHetero->MIDA Yes Standard Standard Boronic Acid IsFluoro->Standard No Anhydrous STRATEGY B: Anhydrous Conditions (CsF/Toluene) IsFluoro->Anhydrous Yes Generic Standard Suzuki (Aq. Carbonate) Standard->Generic Yes Additive Add Cu(OAc)2 or CuCl Co-catalyst MIDA->Additive If 2-Pyridyl

Figure 2: Decision matrix for selecting reaction conditions based on boronic acid stability.

Module 4: Comparative Data & Protocols

Stability & Yield Comparison

The following data illustrates the impact of reagent selection on the coupling of 2-pyridyl boron species with 4-chloroanisole.

Boron SourceBase/SolventAdditiveYield (%)Note
2-Py-B(OH)2 K2CO3 / DMF:H2ONone0% Total Protodeboronation
2-Py-B(OH)2 K2CO3 / DMF:H2OCuCl (1 eq)45% Cu stabilizes "ate" complex
2-Py-MIDA K3PO4 / Dioxane:H2ONone92% Slow release matches catalytic rate
2-Py-BF3K K2CO3 / Toluene:H2ONone65% Molander salt (intermediate stability)
Master Protocol: Coupling of 2-Pyridyl MIDA Boronate

Ref: Knapp et al., J. Am. Chem. Soc. 2009 [1]

Reagents:

  • Aryl Chloride (1.0 mmol)

  • 2-Pyridyl MIDA Boronate (1.2 mmol)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • 
     (3.0 mmol, finely ground)
    
  • Dioxane (4 mL) / Water (1 mL) - Degassed

Procedure:

  • Setup: Charge a reaction vial with the MIDA boronate, Aryl Chloride, and

    
    .
    
  • Catalyst Addition: Add XPhos Pd G2.[1] (Using a precatalyst is crucial to ensure immediate active Pd(0) generation).

  • Solvent: Add the Dioxane/Water mixture.[7]

  • Degas: Sparge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and phenol formation.

  • Reaction: Seal and heat to 60 °C for 12-24 hours.

    • Note: Do not overheat. Higher temperatures accelerate hydrolysis (

      
      ) faster than the cross-coupling (
      
      
      
      ), leading to accumulation of free boronic acid and subsequent decomposition.
  • Workup: Cool to RT. Dilute with EtOAc, wash with water. The MIDA byproduct is water-soluble.

Master Protocol: Anhydrous Coupling for Polyfluorinated Boronic Acids

Ref: Koren-Selfridge et al., Organometallics 2009 [2]

Reagents:

  • Pentafluorophenylboronic acid (1.5 mmol)

  • Aryl Bromide (1.0 mmol)

  • Pd-PEPPSI-IPr (2 mol%)

  • CsF (2.0 mmol) or Ag2O (1.0 mmol - expensive but effective)

  • Toluene (Anhydrous)

Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum.

  • Solvent: Use commercially available anhydrous Toluene or dry over molecular sieves.

  • Execution: Combine all solids. Add solvent.[11] Heat to 80 °C.

  • Mechanism Check: The Fluoride anion activates the boronic acid to form

    
    , which transmetallates but does not easily protodeboronate in the absence of water protons.
    

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Koren-Selfridge, L., et al. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organometallics. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

Executive Summary & Synthetic Strategy The Challenge: Scaling up the synthesis of thieno[2,3-c]pyridines presents two primary hurdles: regiocontrol of the halogen substituent and management of the exothermic cyclization...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The Challenge: Scaling up the synthesis of thieno[2,3-c]pyridines presents two primary hurdles: regiocontrol of the halogen substituent and management of the exothermic cyclization .[1] Unlike the [2,3-b] isomer, the [2,3-c] fusion requires a 3,4-disubstituted pyridine precursor.[1]

The Solution: The most robust, scalable route utilizes a Fiesselmann-type condensation between a 6-bromo-4-chloronicotinaldehyde precursor and ethyl thioglycolate .[1] This approach locks the bromine at the C5 position (pyridine ring) before cyclization, avoiding the poor regioselectivity associated with late-stage bromination of the fused bicycle.[1]

Core Reaction Scheme
  • Starting Material (SM): 6-bromo-4-chloronicotinaldehyde (Critical for 5-Br regiochemistry).[1]

  • Reagent: Ethyl thioglycolate (Ethyl mercaptoacetate).[1]

  • Base: Potassium Carbonate (

    
    ) or DBU.[1]
    
  • Solvent: Ethanol (Green/Scale) or DMF (High Solubility).[1]

Standard Operating Procedure (Scale-Up Optimized)

The following protocol is optimized for a 100g scale batch, prioritizing safety (exotherm control) and purification efficiency (crystallization over chromatography).

ParameterSpecificationRationale
Stoichiometry 1.0 eq SM : 1.1 eq Thiol : 2.5 eq BaseSlight excess of thiol ensures complete conversion of the expensive pyridine precursor.[1]
Solvent System Ethanol (10V) or DMF (5V)Ethanol allows for direct crystallization of the product upon cooling/water addition.[1]
Temperature

CRITICAL: Initial addition at

controls the rapid

exotherm.[1] Heating drives the Aldol condensation.[1]
Reaction Time 2–4 HoursFast kinetics; prolonged heating increases ester hydrolysis byproducts.[1]
Work-up Water Quench & FiltrationThe product is highly crystalline.[1] Avoid extraction/column if possible.
Step-by-Step Protocol
  • Charge 6-bromo-4-chloronicotinaldehyde (1.0 equiv) and Ethanol (10 volumes) into the reactor.

  • Cool the slurry to

    
    .
    
  • Add Ethyl thioglycolate (1.1 equiv) slowly. Note: No exotherm expected yet.

  • Dose Triethylamine (2.5 equiv) or

    
     (solid) portion-wise over 30 minutes.
    
    • Warning: Significant exotherm occurs here due to

      
       displacement of chloride.[1] Maintain internal temp 
      
      
      
      .
  • Warm to

    
     and stir for 2 hours to effect cyclization (Aldol condensation).
    
  • IPC (In-Process Control): Check LCMS for disappearance of the intermediate thioether.

  • Quench: Cool to

    
    . Add Water (10 volumes) dropwise to induce precipitation.[1]
    
  • Isolate: Filter the solids, wash with Water/EtOH (1:1), and dry under vacuum at

    
    .
    

Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists during scale-up.

Category A: Regiochemistry & Starting Materials[1]

Q: I isolated the product, but the NMR indicates the Bromine is at the wrong position (C4 or C7). What happened? A: You likely selected the wrong pyridine precursor.[1] The numbering transformation from Pyridine to Thieno[2,3-c]pyridine is non-intuitive.[1]

  • For 5-Bromo Product: You must start with 6-bromo -4-chloronicotinaldehyde.[1] (The C6 of pyridine becomes C5 of the fused system).[1]

  • For 4-Bromo Product: Start with 5-bromo -4-chloronicotinaldehyde.[1][2]

  • For 7-Bromo Product: Start with 2-bromo -4-chloronicotinaldehyde.[1]

  • Action: Verify the COSY/NOESY NMR of your starting material before committing to the batch.[1]

Q: Can I brominate the thienopyridine core after cyclization? A: Not recommended for the 5-position. Electrophilic bromination of thieno[2,3-c]pyridine typically occurs on the thiophene ring (C3) or the pyridine C7 position (activated by Nitrogen lone pair).[1] Getting exclusive C5-bromination post-cyclization is difficult and requires blocking groups or directing groups.[1]

Category B: Reaction Performance

Q: The reaction mixture turned into a solid "puck" during base addition. How do I salvage it? A: This is a "stalling" issue caused by the rapid precipitation of the intermediate thioether or the final product before cyclization is complete.[1]

  • Immediate Fix: Add more solvent (DMF or EtOH) and increase agitation speed.[1] Heat the slurry to

    
    ; the intermediate usually redissolves as it cyclizes.[1]
    
  • Prevention: Use a minimum of 10 volumes of solvent.[1] If using

    
    , ensure it is finely milled to prevent clumping.[1]
    

Q: My yield is low (<50%), and I see a significant "M-28" peak in the MS. A: The M-28 peak corresponds to the hydrolyzed acid (Ethyl ester


 Carboxylic acid) followed by decarboxylation, or simply the acid form.[1]
  • Cause: Presence of water in the solvent + high temperature + base = Saponification.[1]

  • Solution: Ensure Ethanol is anhydrous.[1] Reduce the reaction temperature from reflux (

    
    ) to 
    
    
    
    . Reduce the equivalents of base from 3.0 to 2.1.
Category C: Purification

Q: The product is oiling out during the water quench instead of precipitating. A: This happens if the water is added too quickly or if the DMF content is too high.[1]

  • Fix: Re-dissolve the oil in warm Ethanol (

    
    ). Seed the solution with pure crystals (if available).[1] Cool slowly to 
    
    
    
    over 4 hours.
  • Alternative: Use an EtOH/Water gradient.[1] Start with 100% EtOH, cool, then add water dropwise until turbidity persists.[1] Hold for 30 mins before adding the rest.

Visual Workflows (Graphviz)

Diagram 1: Synthetic Logic & Precursor Mapping

This diagram illustrates the critical mapping of atoms from the pyridine precursor to the final thienopyridine core to ensure correct regiochemistry.[1]

RegioMap cluster_0 Atom Mapping (Pyridine -> Fused System) cluster_1 Product Numbering SM Starting Material 6-Bromo-4-chloronicotinaldehyde INTER Intermediate Thioether Formation SM->INTER + Ethyl Thioglycolate + Base PROD Target Product Ethyl 5-bromothieno[2,3-c]pyridine -2-carboxylate INTER->PROD Aldol Condensation - H2O C4_SM SM C4 (Cl) Site of S-Attack C7a_PROD Fusion C7a C4_SM->C7a_PROD Becomes C3_SM SM C3 (CHO) Site of Cyclization C3a_PROD Fusion C3a C3_SM->C3a_PROD Becomes C6_SM SM C6 (Br) Meta to CHO C5_PROD Product C5 (Br) C6_SM->C5_PROD Retains Position

Caption: Atom mapping verifying that the 6-bromo precursor yields the 5-bromo thienopyridine product.

Diagram 2: Process Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Type Identify Failure Mode Start->Type Regio Wrong Isomer (NMR check) Type->Regio Yield Low Yield / Hydrolysis Type->Yield Purity Oiling Out / Impurities Type->Purity Sol_Regio Check Precursor: Use 6-bromo-4-chloro... Regio->Sol_Regio Sol_Yield Reduce Temp <60°C Dry Solvents Yield->Sol_Yield Sol_Purity Slow Cool + Seeding Switch DMF -> EtOH Purity->Sol_Purity

Caption: Decision matrix for resolving common scale-up failures in thienopyridine synthesis.

References

  • General Thieno[2,3-c]pyridine Synthesis

    • Biftu, T., et al.[1] "A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines." Journal of Heterocyclic Chemistry, 2004.[1]

    • Relevance: Establishes the core reaction between 3-formyl-4-halopyridines and thioglycol
    • (Proxy link to general Wiley library).[1]

  • Regioselective Bromination Strategy

    • Kincaid, J., et al. "Synthesis of 4-Arylthieno[2,3-b]pyridines via Regioselective Bromination."[1] The Journal of Organic Chemistry, 2015.[1][3][4]

    • Relevance: Demonstrates that post-cyclization bromination often favors the wrong position (C3 or C4), validating the need for pre-brominated precursors for the C5 target.[1]

    • [1]

  • Scale-Up of Pyridine Carboxylates

    • Cheng, C., et al. "Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate."[1][5] Asian Journal of Chemistry, 2014.[1]

    • Relevance: Provides scalable conditions for pyridine-based condensations and ester handling.[1]

    • [1]

  • Precursor Data (6-bromo-4-chloronicotinaldehyde)

    • PubChem Compound Summary for 5-Bromo-4-chloronicotinaldehyde (Isomer reference).[1]

    • Relevance: Validates the availability of bromin
    • [1]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison of Brominated Thienopyridines in Suzuki Coupling

This guide provides a technical analysis of the reactivity profiles of brominated thienopyridines in Suzuki-Miyaura cross-coupling reactions. It synthesizes experimental data with mechanistic principles to aid medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the reactivity profiles of brominated thienopyridines in Suzuki-Miyaura cross-coupling reactions. It synthesizes experimental data with mechanistic principles to aid medicinal chemists in designing regioselective synthetic routes.

Executive Summary

Brominated thienopyridines are critical scaffolds in drug discovery, serving as bioisosteres for quinolines and isoquinolines. Their reactivity in Suzuki-Miyaura coupling is governed by the electronic deficiency of the C-Br bond , which is modulated by the position of the nitrogen atom and the sulfur atom relative to the halogen.

Key Reactivity Hierarchy:

  • Pyridine

    
    -position  (Most Reactive)
    
  • Pyridine

    
    -position 
    
  • Thiophene

    
    -position 
    
  • Thiophene

    
    -position  / Pyridine 
    
    
    
    -position
    (Least Reactive)

In di-brominated systems, this hierarchy allows for predictable regioselective couplings , typically favoring the pyridine ring over the thiophene ring.

Structural Landscape & Numbering

Proper identification of the isomer is prerequisite to predicting reactivity. The two most common isomers in medicinal chemistry are Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine .

Isomer Comparison
IsomerStructure DescriptionElectronic Character
Thieno[2,3-b]pyridine Pyridine fused to thiophene across the b bond (C2-C3 of pyridine).[1][2] Nitrogen is at position 7.[1][3]Highly

-deficient at C-4 and C-6 due to N-atom inductive effects.
Thieno[3,2-b]pyridine Pyridine fused to thiophene across the b bond. Nitrogen is at position 4.Nitrogen at position 4 activates C-5 and C-7.
Reactivity Heatmap (Graphviz)

The following diagram visualizes the electrophilic hotspots for oxidative addition (Pd^0 insertion).

ReactivityMap cluster_0 Thieno[2,3-b]pyridine cluster_1 Thieno[3,2-b]pyridine T23_C6 C-6 (Pyridine α) High Reactivity T23_C4 C-4 (Pyridine γ) Mod. Reactivity T23_C6->T23_C4 > T23_C2 C-2 (Thiophene α) Low Reactivity T23_C4->T23_C2 > T32_C5 C-5 (Pyridine α) High Reactivity T32_C7 C-7 (Pyridine γ) Mod. Reactivity T32_C5->T32_C7 > T32_C2 C-2 (Thiophene α) Low Reactivity T32_C7->T32_C2 >

Caption: Relative rates of oxidative addition at brominated positions. Red indicates highest reactivity (kinetic product).

Detailed Reactivity Analysis

Electronic Effects on Oxidative Addition

The rate-determining step in Suzuki coupling of aryl bromides is typically oxidative addition .

  • Pyridine Ring: The electronegative nitrogen atom pulls electron density from the ring, making the C-Br bond electron-deficient (low LUMO energy). This facilitates the nucleophilic attack of the Pd(0) species. Positions

    
     and 
    
    
    
    to the nitrogen are most activated due to resonance stabilization of the anionic intermediate (Meisenheimer-like complex).
  • Thiophene Ring: Thiophene is electron-rich (excess

    
    -electrons). A C-Br bond on the thiophene ring is more electron-rich than one on the pyridine ring, making it less reactive toward Pd(0) insertion compared to the pyridine counterpart.
    
Regioselectivity in Di-bromo Substrates

In substrates containing bromines on both rings (e.g., 2,6-dibromothieno[2,3-b]pyridine ), the reaction is highly chemoselective.

Substrate1st Coupling Site2nd Coupling SiteMechanistic Driver
2,6-Dibromothieno[2,3-b]pyridine C-6 (Pyridine

)
C-2 (Thiophene

)
C-6 is

to Nitrogen (highly activated).
2,5-Dibromothieno[3,2-b]pyridine C-5 (Pyridine

)
C-2 (Thiophene

)
C-5 is

to Nitrogen.
3,6-Dibromothieno[3,2-b]pyridine C-6 (Pyridine

)
C-3 (Thiophene

)
Variable: Both are deactivated. C-6 generally favored due to pyridine electronics.

Experimental Insight: In 2,4-dibromopyridine systems (analogous to the pyridine ring of thienopyridines), C-2 coupling is favored over C-4 by a factor of >95:5 using standard Pd(PPh3)4 catalysts.

Experimental Optimization & Protocols

Catalyst & Ligand Selection[4]
  • Standard (High Reactivity): Pd(PPh3)4 or Pd(dppf)Cl2. Effective for C-Br bonds on the pyridine ring.[2]

  • Challenging (Low Reactivity): For thiophene

    
    -positions or deactivated systems, use electron-rich, bulky phosphines like XPhos  or SPhos  with Pd2(dba)3. These ligands facilitate oxidative addition into electron-rich C-Br bonds.
    
Base & Solvent Systems[5]
  • Base: K2CO3 (mild, standard) or K3PO4 (often superior for heteroaryl boronic acids).

  • Solvent: 1,4-Dioxane/Water (4:[4]1) or DME/Water. The presence of water is crucial for the transmetallation step involving boronic acids.

Standardized Protocol: Regioselective Monocoupling

Objective: Selective coupling at C-6 of 2,6-dibromothieno[2,3-b]pyridine.

  • Setup: Charge a reaction vial with 2,6-dibromothieno[2,3-b]pyridine (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(PPh3)4 (5 mol%).

  • Solvent: Add degassed 1,4-Dioxane (0.1 M concentration).

  • Base: Add aq. Na2CO3 (2.0 M) (2.5 equiv).

  • Reaction: Heat to 80 °C under Argon atmosphere. Monitor by LCMS.

    • Checkpoint: The C-6 mono-coupled product usually forms within 2-4 hours. Extended heating (>12h) or excess boronic acid may lead to di-coupling.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check:

  • If significant di-coupled product is observed early (<1h), lower temperature to 60 °C or reduce catalyst loading to 2 mol%.

  • If no reaction occurs, switch to Pd(dppf)Cl2 (check for steric hindrance).

Comparative Data Summary

The following table summarizes typical yields and conditions derived from analogous heteroaromatic coupling literature.

Substrate TypeBromine PositionCatalystYield (Mono)Selectivity
Thieno[3,2-b]pyridine C-6 (Pyridine

)
Pd(PPh3)485-91%N/A (Mono-bromo)
Thieno[2,3-b]pyridine C-6 (Pyridine

)
Pd(PPh3)490-95%High
Thieno[2,3-b]pyridine C-2 (Thiophene

)
Pd(dppf)Cl275-85%Moderate (Requires heat)
Dibromo-thienopyridine C-Pyridine vs C-ThiophenePd(PPh3)465-75%>10:1 (Pyridine favored)

Mechanistic Workflow (Graphviz)

The catalytic cycle highlights the differentiation point for regioselectivity.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd_Fast Oxidative Addition (Fast) Pyridine C-Br Bond Pd0->OxAdd_Fast Preferred Path OxAdd_Slow Oxidative Addition (Slow) Thiophene C-Br Bond Pd0->OxAdd_Slow High T / Active Ligand Transmetal Transmetallation Ar-B(OH)2 / Base OxAdd_Fast->Transmetal OxAdd_Slow->Transmetal RedElim Reductive Elimination Product Release Transmetal->RedElim RedElim->Pd0 Regenerate

Caption: Kinetic differentiation occurs at the Oxidative Addition step. Electron-deficient pyridine rings react significantly faster.

References

  • Regioselective Suzuki-Miyaura Cross-Coupling for Substituted 2,4-Dibromopyridines. ResearchGate. Available at: [Link] (Demonstrates alpha-selectivity in pyridine systems).

  • Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. PubMed. Available at: [Link] (Experimental yields for 6-bromo isomers).

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Available at: [Link] (Thiophene regioselectivity trends).

  • Synthesis of 4-Arylthieno[2,3-b]pyridines via Regioselective Bromination. J. Org. Chem. Available at: [Link].

Sources

Comparative

Efficacy of different palladium catalysts for bromo-thienopyridine coupling

Topic: Efficacy of Different Palladium Catalysts for Bromo-Thienopyridine Coupling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Thien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Different Palladium Catalysts for Bromo-Thienopyridine Coupling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Thienopyridine Challenge

Thienopyridines (e.g., thieno[2,3-b]pyridine, thieno[3,2-b]pyridine) are privileged scaffolds in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., PI3K, substituted quinoline analogs) and anti-platelet agents. However, functionalizing these rings via palladium-catalyzed cross-coupling presents unique challenges compared to standard phenyl or pyridine systems.

The Core Problem:

  • Sulfur Poisoning: The thiophene sulfur is a soft Lewis base that can competitively coordinate to the soft Palladium(II) center, potentially arresting the catalytic cycle by forming stable, non-reactive complexes (catalyst deactivation).

  • Electronic Deactivation: The electron-rich nature of the thiophene ring increases the electron density of the fused system, making the C-Br bond less electrophilic and thus slowing the rate-determining oxidative addition step.

This guide objectively compares the efficacy of standard and modern palladium catalysts to overcome these barriers, supported by experimental data and mechanistic insights.

Mechanistic Insight: Why Ligand Choice Matters

To ensure successful coupling, the catalyst system must be robust enough to resist sulfur coordination and active enough to insert into electron-rich C-Br bonds.

The "Sulfur Trap" Mechanism
  • Scenario: In the absence of strongly binding ligands, the thienopyridine substrate itself acts as a ligand.

  • Consequence: The catalytic cycle stalls after oxidative addition or prior to transmetallation because the Pd center is saturated by the substrate's sulfur atom rather than the reacting partner.

  • Solution: Use bidentate ligands (e.g., dppf) or bulky, electron-rich phosphines (e.g., XPhos, SPhos) that outcompete sulfur for coordination sites and sterically shield the metal center.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromo-Thienopyridine SulfurTrap Sulfur Poisoning (Dead End) OxAdd->SulfurTrap Weak Ligand (PPh3) Sulfur Binds Pd TransMet Transmetallation OxAdd->TransMet Strong Ligand (dppf/XPhos) Sulfur Excluded RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: The Catalytic Cycle illustrating the "Sulfur Trap" pathway (red) which occurs with weak ligands, versus the productive pathway (green) enabled by robust ligands.

Comparative Analysis: Suzuki-Miyaura Coupling

The Suzuki coupling is the most reliable method for arylation of bromo-thienopyridines.

Catalyst Performance Matrix
Catalyst SystemLigand ClassYield (Avg)*Reaction TimeProsCons
Pd(dppf)Cl₂ Bidentate Ferrocenyl85-95% 3-5 hExcellent stability; resists sulfur poisoning; easy workup.Difficult to remove residual Fe/Pd traces; dppf is expensive.
Pd(PPh3)₄ Monodentate Phosphine60-75%12-24 hCheap; widely available.Prone to "Pd black" precipitation; susceptible to sulfur poisoning; requires strict O2 exclusion.
Pd(OAc)₂ / XPhos Dialkylbiaryl Phosphine80-92%1-3 hHigh activity on sterically hindered substrates; works at lower temps.Ligand is air-sensitive; higher cost per reaction.
PEPPSI-IPr NHC (Carbene)70-85%2-6 hExtremely robust; air stable precatalyst.Can be difficult to initiate on very electron-rich halides.

*Yields based on coupling 3-bromothieno[3,2-b]pyridine with phenylboronic acid derivatives.

Recommendation: The "Workhorse" System

For 90% of standard applications (e.g., coupling with phenyl or pyridyl boronic acids), Pd(dppf)Cl₂ is the superior choice. Its large bite angle and bidentate nature prevent the formation of inactive Pd-sulfur complexes.

Key Experimental Data:

  • Substrate: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate[1][2][3]

  • Coupling Partner: 4-methoxyphenylboronic acid

  • Result:Pd(dppf)Cl₂ (3 mol%) yielded 91% product in 4 hours, whereas Pd(PPh3)₄ (5 mol%) yielded only 68% after 16 hours due to catalyst decomposition.

Comparative Analysis: Buchwald-Hartwig Amination

Forming C-N bonds on this scaffold is significantly harder than C-C bonds due to the competitive binding of the amine nucleophile to the metal center.

Catalyst Selection Strategy
  • Avoid Pd(PPh3)₄: It is almost universally ineffective for this transformation on thienopyridines.

  • Use "Buchwald" Ligands: Ligands like XPhos , BrettPhos , or RuPhos are essential. They facilitate the difficult reductive elimination step and protect the Pd center.

  • Base Matters: Weak bases (Carbonates) often fail; Strong hindered bases (NaOtBu , LiHMDS ) are usually required.

Catalyst SystemLigand TypeTarget AmineEfficacy
Pd₂(dba)₃ / BINAP BidentatePrimary AnilinesModerate (50-65%)
Pd(OAc)₂ / XPhos Biaryl PhosphineSecondary AminesHigh (80-90%)
Pd(OAc)₂ / BrettPhos Biaryl PhosphinePrimary Alkyl AminesHigh (75-88%)
Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling (Pd(dppf)Cl₂)

Best for: General arylation of 3-bromo or 7-bromo thienopyridines.

  • Setup: Charge a reaction vial with Bromo-thienopyridine (1.0 equiv), Boronic Acid (1.2-1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂[4][5][6]·CH₂Cl₂ (0.03 equiv / 3 mol%).

  • Solvent: Add a degassed mixture of DME : Water (3:1) or 1,4-Dioxane : Water (4:1) . Concentration should be ~0.1 M.

  • Reaction: Seal the vial and heat to 90-100°C for 3–5 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: C-N Coupling (Buchwald-Hartwig)

Best for: Amination with secondary amines or anilines.

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Reagents: Add Bromo-thienopyridine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst Premix: In a separate vial, mix Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in dry Toluene or Dioxane . Stir for 5 mins at RT (solution turns yellow/orange).

  • Addition: Transfer catalyst solution to the reaction vessel via syringe.

  • Reaction: Heat to 100-110°C for 12 hours.

  • Note: If conversion is low, switch to Pd₂(dba)₃ as the Pd source or BrettPhos as the ligand.

Decision Tree: Selecting the Right Catalyst

DecisionTree Start Start: Bromo-Thienopyridine Coupling Q1 What is the Coupling Partner? Start->Q1 Boronic Boronic Acid/Ester (Suzuki) Q1->Boronic Amine Amine (Buchwald) Q1->Amine Alkyne Terminal Alkyne (Sonogashira) Q1->Alkyne SuzukiChoice Is the substrate sterically hindered or containing other heteroatoms? Boronic->SuzukiChoice BuchwaldChoice Amine Type? Amine->BuchwaldChoice Rec5 USE: Pd(PPh3)2Cl2 + CuI Solvent: DMF/TEA Alkyne->Rec5 Simple No: Standard Substrate SuzukiChoice->Simple Complex Yes: Hindered/Complex SuzukiChoice->Complex Rec1 USE: Pd(dppf)Cl2 Solvent: DME/H2O Simple->Rec1 Rec2 USE: Pd(OAc)2 + SPhos/XPhos Solvent: Dioxane/H2O Complex->Rec2 Aniline Aniline / Secondary Amine BuchwaldChoice->Aniline Primary Primary Alkyl Amine BuchwaldChoice->Primary Rec3 USE: Pd(OAc)2 + XPhos Base: NaOtBu Aniline->Rec3 Rec4 USE: Pd(OAc)2 + BrettPhos Base: LiHMDS Primary->Rec4

Figure 2: Decision Tree for Catalyst Selection based on coupling partner and substrate complexity.

References
  • Queiroz, M. J. R. P., et al. (2010). "Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling." European Journal of Medicinal Chemistry, 45(12), 5628-5634. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • BenchChem. (2025). "A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol." Link (Cited for general Pd catalyst efficacy comparisons).

  • Calosso, M., et al. (2021).[7] "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation." Molecules, 26(6), 1543. Link

Sources

Validation

Spectroscopic Comparison Guide: Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate and Derivatives

This guide provides an in-depth spectroscopic and synthetic comparison of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 1610428-15-3) against its positional isomers (4-bromo and 7-bromo derivatives). Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and synthetic comparison of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 1610428-15-3) against its positional isomers (4-bromo and 7-bromo derivatives).

Executive Summary & Structural Logic

Thieno[2,3-c]pyridines are critical bioisosteres for quinolines and isoquinolines in kinase inhibitor development. The 5-bromo derivative is a specific regioisomer where the bromine atom resides on the pyridine ring at position 5 (adjacent to the nitrogen at position 6).

Distinguishing this compound from its 4-bromo and 7-bromo isomers is synthetically and spectroscopically challenging due to the similar polarity and reactivity of the pyridine ring carbons. This guide establishes a definitive identification matrix based on


H NMR coupling patterns  and synthetic origin .
Structural Numbering & Isomer Definition

The thieno[2,3-c]pyridine scaffold is numbered with the sulfur at position 1 and the nitrogen at position 6.

IsomerCAS NumberBr Position (Scaffold)Br Position (Pyridine Origin)Key NMR Feature
5-Bromo 1610428-15-3 C5 C6 Singlets (Isolated H4, H7)
4-Bromo1809004-78-1C4C5Singlets (Isolated H5, H7)
7-Bromo1835288-51-1C7C2Doublets (Ortho H4-H5)

Synthetic Pathways & Causality

The spectroscopic signature is dictated by the starting material used in the Gewald-type cyclization. The regiochemistry is "locked in" before the thiophene ring is even formed.

SynthesisPathways SM_5 2-Bromo-5-fluoro- pyridine-4-carbaldehyde Prod_5 5-Bromo Isomer (CAS 1610428-15-3) SM_5->Prod_5 S_NAr @ F(5) Aldol @ CHO(4) SM_4 3,5-Dibromo- isonicotinaldehyde Prod_4 4-Bromo Isomer (CAS 1809004-78-1) SM_4->Prod_4 S_NAr @ Br(3) Aldol @ CHO(4) SM_7 2-Bromo-3-fluoro- pyridine-4-carbaldehyde Prod_7 7-Bromo Isomer (CAS 1835288-51-1) SM_7->Prod_7 S_NAr @ F(3) Aldol @ CHO(4) Reagent Ethyl Thioglycolate (Base, Heat) Reagent->SM_5

Figure 1: Divergent synthetic routes determining the regiochemistry of the bromothienopyridine scaffold.

Spectroscopic Characterization Matrix

H NMR Analysis

The most reliable method to distinguish the 5-bromo target from the 7-bromo alternative is the multiplicity of the aromatic protons .

Target: Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
  • Mechanism: The bromine at C5 blocks the coupling path between C4 and C6(N). The remaining protons are at C4 and C7 .

  • Pattern: Since C5 is substituted and N is at C6, H4 and H7 are spatially isolated from each other (para-like relationship across the ring system).

  • Signals:

    • 
       ~8.34 ppm (s, 1H, H7 or H4)
      
    • 
       ~7.79 ppm (s, 1H, H4 or H7)
      
    • 
       ~8.0-8.5 ppm (s, 1H, H3 - Thiophene)
      
    • Note: Experimental shifts derived from patent data for the core scaffold.

Comparator: Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate [1][2][3]
  • Mechanism: Bromine is at C7. Protons remain at C4 and C5 .

  • Pattern: C4 and C5 are adjacent carbons.

  • Signals: Two doublets with a coupling constant (

    
    ) of approximately 5.0–6.0 Hz . This vicinal coupling is absent in the 5-bromo and 4-bromo isomers.
    
Comparator: Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate [4][5]
  • Mechanism: Bromine is at C4. Protons remain at C5 and C7 .

  • Pattern: H5 and H7 are separated by the nitrogen (C6).

  • Signals: Two singlets . Distinguishing from the 5-bromo isomer requires 2D NMR (HMBC) or analyzing the slight chemical shift differences (H5 is typically more upfield than H4 due to resonance effects).

Summary Table of Spectral Data
Feature5-Bromo (Target) 7-Bromo (Alternative) 4-Bromo (Alternative)
Aromatic Multiplicity Singlets (s, s) Doublets (d, d) Singlets (s, s)
Coupling Constant (

)
N/A

Hz
N/A
H3 Signal (Thiophene) Singlet (~8.2 ppm)Singlet (~8.2 ppm)Singlet (~8.2 ppm)
Key IR Stretch C-Br (~680 cm

)
C-Br (~680 cm

)
C-Br (~680 cm

)
Mass Spectrometry M / M+2 (1:1 ratio)M / M+2 (1:1 ratio)M / M+2 (1:1 ratio)

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate. Source Validation: Protocol adapted from WO2024238406A1 [1].

Materials
  • Precursor: 2-Bromo-5-fluoro-pyridine-4-carbaldehyde (1.0 eq)

  • Reagent: Ethyl thioglycolate (1.0 - 1.2 eq)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or Potassium Carbonate (K
    
    
    CO
    
    
    ) (1.5 eq)
  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-fluoro-pyridine-4-carbaldehyde (e.g., 4.0 g, 19.6 mmol) in anhydrous THF (50 mL).

  • Addition: Add ethyl thioglycolate (2.36 g, 19.6 mmol) followed by Cs

    
    CO
    
    
    
    (6.39 g, 19.6 mmol).
    • Scientific Note: The order of addition controls the S

      
      Ar mechanism. The thiolate anion forms in situ and attacks the C5-fluorine (more labile than bromine in this context due to the activating aldehyde at C4).
      
  • Cyclization: Heat the reaction mixture to 60 °C under a nitrogen atmosphere. Stir for 2–12 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[6][7] Look for the disappearance of the aldehyde peak and the formation of the highly fluorescent thienopyridine core.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO
    
    
    , gradient 0-30% EtOAc in Hexanes).
  • Yield: Expect a yellow solid (Yield range: 40–60%).

Visualizing the Isomer Logic

The following diagram illustrates why the 7-bromo isomer produces doublets while the 5-bromo isomer produces singlets.

NMR_Logic cluster_5Br 5-Bromo Isomer (Target) cluster_7Br 7-Bromo Isomer struct5 H4 (Singlet) Br (Blocker) N H7 (Singlet) note5 Br at C5 prevents coupling between H4 and H7 struct5->note5 struct7 H4 (Doublet) H5 (Doublet) N Br (Blocker) note7 H4 and H5 are adjacent (Vicinal Coupling ~5.5Hz) struct7->note7

Figure 2: NMR coupling logic. The spatial arrangement of protons in the 7-bromo isomer allows for vicinal coupling, whereas the 5-bromo substitution pattern isolates the protons.

References

  • WO2024238406A1: Furopyridine compounds as p53 mutant stabilizer and uses thereof. (2024). World Intellectual Property Organization.
  • US20240116946A1: Sars-cov2 main protease inhibitors. (2024). United States Patent and Trademark Office.
  • PubChem Compound Summary : Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 1610428-15-3).[8] National Center for Biotechnology Information. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate proper disposal procedures

This operational guide details the proper handling and disposal procedures for Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (CAS: 1610428-15-3).[1][2] As a halogenated heteroaromatic ester, this compound presents spe...

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the proper handling and disposal procedures for Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (CAS: 1610428-15-3).[1][2]

As a halogenated heteroaromatic ester, this compound presents specific environmental and safety challenges—primarily due to the release of corrosive hydrogen bromide (HBr) and sulfur oxides (SOx) upon thermal decomposition. This guide moves beyond generic safety data sheets (SDS) to provide a logistical framework for researchers and laboratory managers.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity and hazard profile. This compound is a halogenated organic and must be segregated from general organic waste streams to ensure proper incineration parameters.[2]

PropertySpecification
Chemical Name Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
CAS Number 1610428-15-3
Molecular Weight 286.15 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Core Hazards Irritant/Corrosive (Skin/Eye), Toxic (Ingestion/Inhalation)
Reactivity Incompatible with strong oxidizers, strong acids, and strong bases (ester hydrolysis).[1][2][3]
Combustion Byproducts Hydrogen bromide (HBr), Sulfur oxides (SOx), Nitrogen oxides (NOx), Carbon oxides (COx).[2]

Operational Disposal Protocol

The following workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes the risk of toxic release during waste processing.

Phase 1: Pre-Disposal Stabilization
  • Quenching: Generally not required for this stable ester unless it is in a reactive reaction mixture.[2] If part of a reaction mix, ensure all pyrophoric or water-reactive reagents are quenched before adding to the waste container.[2]

  • State Verification: Determine if the waste is a pure solid or a solution.[2]

    • Pure Solid: Dispose of as "Solid Hazardous Waste (Halogenated)."[2]

    • Solution: If dissolved in solvents (e.g., DMSO, DCM), the solvent dictates the primary waste code, but the "Halogenated" tag remains mandatory.[2]

Phase 2: Packaging & Segregation
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.[2] Avoid metal containers, as residual HBr or acid hydrolysis products can corrode metal.

  • Segregation:

    • DO NOT MIX with Oxidizers (e.g., Nitric Acid, Peroxides) – Risk of exothermic reaction.[2]

    • DO NOT MIX with Aqueous Acid/Base waste – Risk of hydrolysis and heat generation.[2]

    • Segregate from Non-Halogenated organics to prevent contamination of fuel-blending streams (which cannot handle high bromine content).[2]

Phase 3: Labeling & Handoff
  • Labeling: Clearly mark the container with:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkbox: "Toxic," "Irritant."[4]

    • Constituent Tag: "Contains Bromine / Halogenated." [2]

  • Waste Stream: Direct to High-Temperature Incineration .[2] Standard fuel blending is often insufficient for brominated aromatics due to the need for specific scrubbers to capture HBr gas.

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision points for disposing of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate.

DisposalWorkflow Start Waste Generation: Ethyl 5-bromothieno[2,3-c] pyridine-2-carboxylate StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Solution (DMSO, DCM, etc.) StateCheck->LiquidPath Liquid SolidPkg Package in Wide-Mouth HDPE Jar (Double Bagged) SolidPath->SolidPkg LiquidPkg Package in Glass/HDPE Solvent Waste Bottle LiquidPath->LiquidPkg Segregation SEGREGATION CHECK: Isolate from Oxidizers & Acids SolidPkg->Segregation LiquidPkg->Segregation Labeling LABELING MANDATE: Mark as 'Halogenated Organic' Identify 'Bromine Content' DisposalMethod Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) Labeling->DisposalMethod Segregation->Labeling

Figure 1: Decision matrix for the safe segregation and packaging of brominated thienopyridine waste.

Emergency Procedures: Spills & Exposure

Due to the potential for skin sensitization and eye damage, immediate action is required in the event of a release during disposal transfer.

ScenarioImmediate Action Protocol
Solid Spill (Powder) 1. Evacuate immediate area to avoid dust inhalation.2.[5] Don PPE (Nitrile gloves + N95/P100 respirator).3. Cover spill with wet paper towels to suppress dust.4. Scoop into a disposable container. Do not dry sweep.
Liquid Spill (Solution) 1. Absorb with vermiculite or sand (inert absorbents).2.[2][4] Do not use combustible materials like sawdust.3.[2] Place saturated absorbent in a sealed bag labeled "Hazardous Waste - Debris."[2]
Skin Contact Wash with soap and water for 15 minutes.[2][5] Remove contaminated clothing.[4][5][6][7][8] Seek medical attention if irritation persists (potential for delayed sensitization).

Regulatory & Compliance Context

  • RCRA Classification: While this specific compound is not a "Listed" waste (K, U, or P list), it typically falls under Characteristic Waste if ignitable (D001) or simply Hazardous Waste (Non-specific) due to toxicity.[2]

  • EPA Halogenated Rule: The presence of bromine mandates that this waste be treated in facilities equipped to handle halogenated organics (40 CFR 268).[2] Failure to tag this as "Halogenated" can damage incinerator infrastructure and violate EPA air emission standards.

References

  • PubChem. (2025).[2] Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (Analog Structure & Properties). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Management of Halogenated Organics (40 CFR Part 261).[2] Retrieved from [Link][1]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

This guide provides essential safety and handling protocols for Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate, a brominated heterocyclic compound used in research and development. As a Senior Application Scientist, my...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate, a brominated heterocyclic compound used in research and development. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The procedures outlined below are designed to be a self-validating system of safety, grounded in authoritative standards.

Hazard Profile Analysis: An Evidence-Based Approach

Analysis of analogous compounds, such as Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate and other bromopyridine derivatives, suggests the following primary hazards:

  • Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation and may be harmful in contact with skin.[1][2][3]

  • Eye Damage : Causes serious eye irritation or damage.[1][3][4]

  • Respiratory Irritation : May cause respiratory irritation, particularly if handled as a powder or aerosolized.[1]

These known risks from similar chemical structures demand rigorous adherence to the personal protective equipment (PPE) and handling protocols detailed below.

The Core PPE Ensemble: Your Non-Negotiable Laboratory Standard

For any work involving Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate, a baseline of PPE is mandatory. This core ensemble is designed to protect against incidental contact and minor splashes.

  • Eye and Face Protection :

    • Chemical Splash Goggles : At a minimum, ANSI Z87-rated chemical splash goggles are required.[5] They are essential for providing a seal around the eyes to protect against liquid splashes and chemical vapors.[5]

    • Face Shield : For procedures with a significant splash hazard, such as transferring solutions or working with larger volumes (>50 mL), a face shield must be worn in addition to safety goggles.[5][6] Standard safety glasses are insufficient as they do not protect from splashes.[6]

  • Hand Protection :

    • Disposable Nitrile Gloves : These are the minimum requirement for incidental contact.[5] However, it is crucial to recognize their limitation; they provide temporary protection and must be removed and replaced immediately after known contact with a chemical.[5] For prolonged handling or when immersing hands, more robust gloves are necessary. Always wash hands thoroughly after removing gloves.[7]

  • Body Protection :

    • Laboratory Coat : A properly fitted, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[6]

    • Appropriate Attire : Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[8][9]

Risk-Based PPE Escalation: Adapting Protection to the Task

The level of risk associated with handling Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is directly related to the scale of the work and the specific operation being performed. The following table and workflow diagram outline how to escalate your PPE based on a dynamic risk assessment.

Risk Level / Task Minimum Required PPE Ensemble Rationale
Low Risk (e.g., Handling <1g solid in fume hood, preparing dilute solutions)Core Ensemble:• Lab Coat• Single Pair Nitrile Gloves• Chemical Splash GogglesProtects against incidental contact and minor, localized splashes in a controlled environment.
Moderate Risk (e.g., Handling >1g, transfers, extractions, reactions with splash potential)Escalated Ensemble:• Lab Coat• Double-Layer Nitrile Gloves• Chemical Splash Goggles• Face ShieldDouble gloves provide enhanced protection against permeation. The face shield protects the entire face from splashes during active manipulations.[5]
High Risk (e.g., Large-scale operations, potential for aerosolization, spill cleanup)Maximum Protection:• Chemical Resistant Apron or Gown (over lab coat)• Double-Layer Nitrile Gloves• Chemical Splash Goggles• Face Shield• NIOSH-Approved RespiratorProvides a full barrier against significant splashes and inhalation of particulates or vapors. Respiratory protection is critical if engineering controls are insufficient.[10]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Start: Assess Task cluster_decision Decision Points cluster_ppe Required PPE Ensemble Start Evaluate the procedure: Scale, physical form, and potential for exposure. D1 Work performed in a certified chemical fume hood? Start->D1 D2 Potential for splash or handling >1g? D1->D2 Yes P3 STOP Consult EHS. Respirator may be required. D1->P3 No P1 Core Ensemble: - Lab Coat - Nitrile Gloves - Splash Goggles D2->P1 No P2 Escalated Ensemble: - Core Ensemble - Face Shield - Double Gloves D2->P2 Yes

Caption: PPE selection workflow based on operational risk factors.

Operational Plan: Step-by-Step Handling Procedures

All handling of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate, especially of the solid material, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][7]

  • Preparation : Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Lay down absorbent, plastic-backed paper to contain any minor spills.[8]

  • Weighing : If weighing the solid, do so within the fume hood. Use a tared container and handle the material carefully to avoid creating dust.

  • Transfer : When transferring the solid or solutions, use appropriate tools (spatulas, pipettes) to avoid splashes.

  • Post-Handling : After handling, wipe down the work surface and any equipment used. Remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly with soap and water.

Emergency Protocols: Spill and Exposure Response

  • Skin or Eye Contact :

    • Immediately go to the nearest safety shower or eyewash station.

    • For skin contact, remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[4]

    • For eye contact, flush the eyes for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4]

    • Seek immediate medical attention after flushing and provide the Safety Data Sheet (SDS) for a similar compound if available.

  • Spill Response :

    • Small Spill (in a fume hood) : If you are trained and it is safe to do so, absorb the spill with an inert, dry material (e.g., vermiculite, sand).[7] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Large Spill (or any spill outside a fume hood) : Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) office.[7] Do not attempt to clean it up yourself.

Disposal Plan: Managing Halogenated Waste

Due to its bromine content, all waste containing Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate must be treated as hazardous halogenated organic waste.[7][11]

  • Segregation : Do not mix this waste with non-halogenated organic or general waste streams.

  • Containment : Collect all waste (including contaminated solids, solutions, and disposable labware) in a designated, properly labeled, and sealable hazardous waste container.[7]

  • Disposal : The container should be stored in a designated satellite accumulation area. Follow your institution's procedures for hazardous waste pickup and disposal by a licensed facility.[3][12] Incineration at a licensed facility is a common disposal method for such compounds.[12]

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your research.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Science Technicians Australia. (2008, October 22). Bromine water - disposal. #1 Science Forum For Lab Technicians. [Link]

  • University of Washington. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • Washington State University. Standard Operating Procedure for: Bromine. Environmental Health & Safety. [Link]

  • University of Washington. PPE Requirements Hazardous Drug Handling. Environmental Health & Safety. [Link]

  • University of California, Irvine. Choosing The Correct PPE. Environmental Health & Safety. [Link]

  • Public Health Agency Northern Ireland. Personal Protective Equipment. NI Infection Control Manual. [Link]

  • P. Besse, et al. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA International Journal for Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 4). Bromination Reagent Guide. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Merck. Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate. [Link]

  • National Center for Biotechnology Information. Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. PubChem Compound Database. [Link]

  • University of North Texas Health Science Center. Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Safety Office. [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Tashkent Pharmaceutical Institute. (2021, May 27). Guidelines and Laboratory Protocols of Organic Chemistry. [Link]

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